1-(5-Fluoro-2-methylphenyl)pyrrolidine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(5-fluoro-2-methylphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c1-9-4-5-10(12)8-11(9)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOZUHYJYYEFLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650471 | |
| Record name | 1-(5-Fluoro-2-methylphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000339-32-1 | |
| Record name | 1-(5-Fluoro-2-methylphenyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Fluoro-2-methylphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"1-(5-Fluoro-2-methylphenyl)pyrrolidine" chemical properties
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Experimental data for the specific chemical entity 1-(5-Fluoro-2-methylphenyl)pyrrolidine is limited in publicly accessible scientific literature. This document provides a summary of available information and presents general methodologies for the synthesis of structurally related N-arylpyrrolidines. All information should be used as a reference and supplemented with in-house experimental validation.
Core Chemical Properties
Quantitative experimental data for the physical and chemical properties of this compound are largely unavailable. The following table summarizes the known identifiers and calculated molecular properties.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1000339-32-1 | N/A |
| Molecular Formula | C₁₁H₁₄FN | N/A |
| Molecular Weight | 179.23 g/mol | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
| Density | Data not available | N/A |
| Appearance | Data not available | N/A |
Spectroscopic and Safety Data
Spectroscopic Data: To date, no published experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has been identified. Characterization of this compound would require de novo synthesis and analysis.
Synthesis Methodologies for N-Arylpyrrolidines
The synthesis of N-arylpyrrolidines, such as this compound, is typically achieved through cross-coupling reactions. The two most prominent methods are the Buchwald-Hartwig amination and the Ullmann condensation.[1][2] These reactions facilitate the formation of a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for its broad substrate scope and functional group tolerance.[2][3] The reaction couples an amine with an aryl halide or triflate.[2]
General Reaction Scheme:
Ar-X + R₂NH --(Pd catalyst, Ligand, Base)--> Ar-NR₂
-
Ar-X: Aryl halide (e.g., 5-Fluoro-2-methyl-1-bromobenzene)
-
R₂NH: Secondary amine (e.g., Pyrrolidine)
-
Pd catalyst: A source of palladium(0), such as Pd₂(dba)₃ or Pd(OAc)₂.
-
Ligand: Typically a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos).
-
Base: A non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄).
The following is a general procedure adapted from literature for the synthesis of N-arylpyrrolidines and has not been specifically optimized for this compound.[4]
-
Reaction Setup: A flame-dried Schlenk tube is charged with a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (2-4 mol%), and a base (e.g., sodium tert-butoxide, 1.2-2.0 equivalents).
-
Inert Atmosphere: The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) multiple times.
-
Reagent Addition: Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, followed by the aryl halide (1.0 equivalent) and pyrrolidine (1.0-1.2 equivalents).
-
Reaction Conditions: The reaction mixture is heated to a specified temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC or GC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water or brine. The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel to yield the desired N-arylpyrrolidine.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds.[1] While it often requires higher temperatures than the Buchwald-Hartwig amination, it provides an alternative synthetic route.[1]
General Reaction Scheme:
Ar-X + R₂NH --(Cu catalyst, Base, (optional) Ligand)--> Ar-NR₂
-
Ar-X: Aryl halide (typically an iodide or bromide).
-
R₂NH: Secondary amine.
-
Cu catalyst: A copper(I) source, such as CuI or Cu₂O.
-
Base: Often a strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Ligand: In modern Ullmann reactions, ligands such as 1,10-phenanthroline or diamines can accelerate the reaction.
Logical Workflow for Synthesis
The following diagram illustrates a generalized workflow for the synthesis of an N-arylpyrrolidine via a cross-coupling reaction.
Caption: General workflow for N-arylpyrrolidine synthesis.
Biological Activity and Signaling Pathways
There is no available information on the biological activity or associated signaling pathways for this compound in the public domain. Research into the biological effects of this specific compound would be a novel area of investigation.
Conclusion
This compound is a chemical compound for which there is a significant lack of publicly available experimental data. Its synthesis would likely follow established methodologies for N-arylpyrrolidine formation, such as the Buchwald-Hartwig amination or Ullmann condensation. Any research or development involving this compound should begin with its synthesis and thorough characterization, including a comprehensive assessment of its physicochemical properties, spectroscopic data, and safety profile.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for 1-(5-Fluoro-2-methylphenyl)pyrrolidine Currently Unavailable
A comprehensive search for spectroscopic data (NMR, IR, MS) and detailed experimental protocols for the compound 1-(5-Fluoro-2-methylphenyl)pyrrolidine did not yield specific results for this molecule. While information on structurally related compounds, such as cathinone and pyridinone derivatives, is available, the requested data for the precise chemical entity of this compound could not be located in the publicly accessible literature.
The search included queries for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, as well as for the synthesis and characterization of the target compound. The retrieved information pertained to molecules with either a fluorophenyl group or a pyrrolidine ring but not the exact requested combination. For instance, data was found for 5-Fluoro-2-pyrrolidin-1-ylaniline hydrochloride and various other derivatives, none of which correspond to the specified molecule of interest.
Due to the absence of specific experimental data for this compound, it is not possible to provide the requested in-depth technical guide with quantitative data tables and detailed experimental methodologies.
As a general illustration of the workflow for spectroscopic analysis of a novel compound, the following diagram outlines the typical process.
Caption: General workflow for the spectroscopic analysis of a synthesized chemical compound.
For researchers and scientists in drug development, obtaining this data would typically involve the de novo synthesis of this compound followed by characterization using the above-mentioned spectroscopic techniques. The resulting data would then be compiled and analyzed to confirm the structure and purity of the compound.
Predicted Mechanism of Action for 1-(5-Fluoro-2-methylphenyl)pyrrolidine: A Technical Whitepaper
Disclaimer: This document presents a predicted mechanism of action for 1-(5-Fluoro-2-methylphenyl)pyrrolidine based on a comprehensive analysis of structurally related compounds and established principles of medicinal chemistry. As of the date of this publication, no direct experimental data for this specific molecule is publicly available. The predictions herein are intended to guide future research and development.
Executive Summary
This compound is a novel chemical entity incorporating a pyrrolidine ring, a privileged scaffold in drug discovery, and a substituted phenyl group.[1] The presence of the fluoro and methyl groups on the phenyl ring is anticipated to significantly influence its pharmacokinetic profile and target interactions.[2][3] This whitepaper outlines the predicted mechanisms of action for this compound, drawing parallels from extensive structure-activity relationship (SAR) studies of analogous 1-arylpyrrolidine and phenylpyrrolidinone derivatives.[4][5] Potential therapeutic applications are predicted in oncology, metabolic disorders, and neurology. A comprehensive in-silico workflow is proposed to guide the experimental validation of these predictions.
The 1-Arylpyrrolidine Scaffold: A Foundation for Diverse Bioactivity
The pyrrolidine nucleus is a cornerstone of many biologically active molecules, with its nitrogen atom providing a key point for substitution that modulates pharmacological effects.[1] The attachment of an aryl group at the 1-position, as seen in the subject molecule, has given rise to compounds with a broad spectrum of activities.
Predicted Biological Activities
Based on the activities of structurally similar compounds, this compound is predicted to exhibit one or more of the following biological effects:
-
Anticancer Activity: Phenylpyrrolidinone derivatives have demonstrated notable anticancer effects, with activity being highly dependent on the substitution pattern of the phenyl ring.[5]
-
Enzyme Inhibition:
-
α-Glucosidase and α-Amylase Inhibition: Derivatives of pyrrolidine have shown potent inhibitory activity against these enzymes, suggesting a potential role in managing type 2 diabetes.[6]
-
Dihydrofolate Reductase (DHFR) Inhibition: Pyrrolidine-based compounds have been investigated as DHFR inhibitors, a target for anticancer and antimicrobial therapies.
-
-
Anticonvulsant and Nootropic Effects: The 4-phenylpyrrolidinone scaffold is associated with anticonvulsant and nootropic properties, with substitutions on the phenyl ring being critical for activity.[4]
-
Antifungal Activity: Theoretical studies on 1-phenylpyrrolidine-2,5-diones suggest that the substitution pattern on the benzene ring is essential for antifungal effects.[7]
Influence of Phenyl Ring Substitution
The specific substitution pattern of the phenyl ring in this compound is predicted to be a key determinant of its biological activity.
-
5-Fluoro Substitution: The incorporation of a fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and increase bioavailability.[2][3] Its electron-withdrawing nature can influence the electronic properties of the phenyl ring, potentially modulating interactions with biological targets.
-
2-Methyl Substitution: The ortho-methyl group introduces steric hindrance, which can force the phenyl ring into a specific conformation relative to the pyrrolidine ring. This conformational constraint can be crucial for selective binding to a target protein, as observed in some anticonvulsant phenylpyrrolidinone derivatives where di-ortho substitution was optimal.[4]
Predicted Quantitative Data and Structure-Activity Relationships
While no experimental data exists for this compound, we can extrapolate potential structure-activity relationships from analogous series.
Table 1: Predicted Structure-Activity Relationship (SAR) Based on Analogous Compounds
| Structural Feature | Predicted Impact on Activity | Rationale from Analogous Compounds |
| 1-Phenylpyrrolidine Core | Essential for binding to various targets. | The pyrrolidine scaffold is a versatile platform for diverse biological activities.[1] |
| 5-Fluoro Group | May enhance potency and metabolic stability. | Fluorine substitution is a common strategy to improve drug-like properties.[2][3] |
| 2-Methyl Group | Could provide conformational rigidity, enhancing selectivity. | Steric hindrance from ortho-substituents can lead to improved activity in related series.[4] |
Proposed In-Silico Prediction Workflow
To computationally predict the biological activity and potential targets of this compound, the following workflow is proposed.
Hypothetical Signaling Pathway
Based on the potential for anticancer activity through EGFR inhibition, a possible signaling pathway is depicted below.
Proposed Experimental Protocols for Validation
The following are high-level protocols for experiments to validate the predicted activities.
In Vitro Enzyme Inhibition Assays (e.g., α-Glucosidase)
-
Objective: To determine the inhibitory effect of this compound on α-glucosidase activity.
-
Materials: α-glucosidase enzyme, p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate, test compound, acarbose (positive control), phosphate buffer.
-
Procedure:
-
Prepare serial dilutions of the test compound and acarbose.
-
In a 96-well plate, add the enzyme solution to each well containing the test compound or control.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the pNPG substrate.
-
Incubate at 37°C.
-
Stop the reaction by adding a sodium carbonate solution.
-
Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol released.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Anticancer Cell Viability Assay (MTT Assay)
-
Objective: To assess the cytotoxic effect of this compound on a cancer cell line (e.g., A549 lung cancer cells).
-
Materials: A549 cells, DMEM media, fetal bovine serum (FBS), penicillin-streptomycin, this compound, doxorubicin (positive control), MTT reagent, DMSO.
-
Procedure:
-
Seed A549 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and doxorubicin for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Conclusion
While lacking direct experimental evidence, a predictive analysis based on the extensive literature on 1-arylpyrrolidine derivatives suggests that this compound holds promise as a bioactive molecule. Its structural features point towards potential applications in oncology, metabolic diseases, and neurology. The proposed in-silico and experimental workflows provide a clear path for the validation and further development of this compound. Future research should focus on synthesizing this molecule and systematically evaluating its activity against the predicted targets to elucidate its true therapeutic potential.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential of 1-(5-Fluoro-2-methylphenyl)pyrrolidine: A Technical Guide to Putative Biological Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of biologically active compounds. This technical guide delves into the potential biological targets of the novel compound, 1-(5-Fluoro-2-methylphenyl)pyrrolidine . While direct experimental data for this specific molecule is not publicly available, a comprehensive analysis of structurally similar compounds and their established pharmacological activities allows for the formulation of a predictive profile of its likely biological interactions. This document summarizes the structure-activity relationships of analogous 1-aryl-pyrrolidine derivatives, details relevant experimental protocols for target validation, and visualizes the key signaling pathways associated with these putative targets. Based on existing literature, the primary biological targets for this compound are hypothesized to be central nervous system (CNS) proteins, specifically the dopamine transporter (DAT) , the N-methyl-D-aspartate (NMDA) receptor , and the sigma-1 receptor (σ1R) .
Introduction
The 1-aryl-pyrrolidine motif is a privileged structure in neuropharmacology, known to interact with a variety of CNS targets. The specific substitutions on the phenyl ring, in this case, a fluorine atom at the 5-position and a methyl group at the 2-position, are anticipated to significantly modulate the compound's affinity, selectivity, and pharmacokinetic properties. Fluorine substitution is a common strategy in drug design to enhance metabolic stability and binding affinity.[1] The ortho-methyl group will induce a specific conformational preference in the molecule, which can influence its interaction with the binding pockets of its targets. This guide provides a predictive analysis of the most probable biological targets for this compound and furnishes the necessary technical information for its experimental validation.
Putative Biological Targets and Structure-Activity Relationships (SAR)
Based on the core 1-phenylpyrrolidine scaffold, the following biological targets are proposed for this compound.
Dopamine Transporter (DAT)
The dopamine transporter is a sodium-chloride dependent transmembrane protein that mediates the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission.[2] Many 1-aryl-pyrrolidine derivatives are known to be potent DAT inhibitors.
Structure-Activity Relationship Insights:
-
Aryl Ring Substitution: The nature and position of substituents on the phenyl ring are critical for DAT affinity. Electron-withdrawing groups, such as fluorine, can influence the electronic properties of the aromatic ring and potentially enhance binding.
-
Ortho-Substitution: The presence of a methyl group at the 2-position of the phenyl ring can impact the molecule's conformation, which may affect its fit within the DAT binding site.
N-Methyl-D-Aspartate (NMDA) Receptor
The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity and memory formation.[3] Overactivation of NMDA receptors is implicated in various neurological disorders. Arylcyclohexylamines and related compounds containing a basic amine, such as a pyrrolidine ring, are known to act as NMDA receptor antagonists.[4]
Structure-Activity Relationship Insights:
-
Aryl Group: The substituted phenyl ring is a key pharmacophoric element for interaction with the NMDA receptor. The electronic and steric properties of the substituents can modulate the antagonist potency.
-
Basic Amine: The pyrrolidine nitrogen is expected to be protonated at physiological pH and interact with negatively charged residues within the receptor's binding pocket.
Sigma-1 Receptor (σ1R)
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, involved in cellular stress responses and neuronal signaling.[5] A wide range of 1-aryl-pyrrolidine and related structures exhibit high affinity for sigma receptors.
Structure-Activity Relationship Insights:
-
Aryl Moiety: The substituted phenyl group is a critical determinant for sigma-1 receptor affinity.
-
Basic Amine: The pyrrolidine nitrogen is a key feature for binding to the sigma-1 receptor.[6]
Quantitative Data for Structurally Related Compounds
While no specific quantitative data for this compound is available, the following table summarizes the binding affinities of structurally analogous compounds for the putative targets to provide a comparative context.
| Compound/Analog Class | Target | Assay Type | Quantitative Value (Ki, IC50) | Reference |
| 1-Aryl-pyrrolidine derivatives | DAT | Radioligand Binding | Varies (nM to µM range) | [7] |
| Arylcyclohexylamines (contain basic amine) | NMDA Receptor | Radioligand Binding | Varies (nM to µM range) | [4] |
| 1-Aryl-pyrrolidine derivatives | Sigma-1 Receptor | Radioligand Binding | Varies (nM to µM range) | [6] |
| 1-(4-fluorophenyl)piperidine derivatives | DAT | Radioligand Binding | High affinity (nM range) | [7] |
Experimental Protocols for Target Validation
To empirically determine the biological targets of this compound, the following experimental protocols are recommended.
Dopamine Transporter (DAT) Assays
-
Objective: To determine the binding affinity (Ki) of the test compound for the dopamine transporter.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine transporter (hDAT).
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Radioligand: Utilize a high-affinity DAT radioligand, such as [³H]WIN 35,428.
-
Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
-
-
Objective: To measure the functional potency (IC50) of the test compound to inhibit dopamine uptake.
-
Methodology:
-
Cell Culture: Use a cell line stably expressing hDAT.
-
Uptake Buffer: Use a Krebs-Ringer-HEPES buffer or similar physiological buffer.
-
Substrate: Use [³H]dopamine as the substrate.
-
Inhibition Assay: Pre-incubate the cells with varying concentrations of the test compound, followed by the addition of [³H]dopamine.
-
Termination: Stop the uptake after a short incubation period by rapid washing with ice-cold buffer.
-
Detection: Lyse the cells and measure the intracellular radioactivity by liquid scintillation counting.
-
Data Analysis: Determine the IC50 value for the inhibition of dopamine uptake.
-
NMDA Receptor Assays
-
Objective: To determine the binding affinity (Ki) of the test compound for the NMDA receptor.
-
Methodology:
-
Membrane Preparation: Prepare synaptic membranes from rat brain tissue (e.g., cortex or hippocampus).
-
Assay Buffer: Use a buffer such as 50 mM Tris-acetate, pH 7.4.
-
Radioligand: Use a radiolabeled NMDA receptor antagonist, such as [³H]MK-801 (for the ion channel site) or [³H]CGP 39653 (for the glutamate binding site).
-
Competition Assay: Perform a competition binding assay as described for DAT.
-
Data Analysis: Calculate the Ki value from the IC50.
-
-
Objective: To assess the functional antagonism of the test compound at the NMDA receptor.
-
Methodology:
-
Cell Culture: Use a cell line expressing recombinant NMDA receptors or primary neuronal cultures.
-
Calcium Indicator: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay: Pre-incubate the cells with the test compound, then stimulate with NMDA and a co-agonist (glycine or D-serine).
-
Detection: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Determine the IC50 value for the inhibition of the NMDA-induced calcium response.
-
Sigma-1 Receptor Assays
-
Objective: To determine the binding affinity (Ki) of the test compound for the sigma-1 receptor.
-
Methodology:
-
Membrane Preparation: Prepare membranes from a cell line expressing the sigma-1 receptor or from guinea pig brain.
-
Assay Buffer: Use 50 mM Tris-HCl, pH 8.0.
-
Radioligand: Use a selective sigma-1 receptor radioligand, such as --INVALID-LINK---pentazocine.
-
Competition Assay: Conduct a competition binding assay as described for DAT.
-
Data Analysis: Calculate the Ki value.
-
-
Objective: To determine the functional activity (agonist or antagonist) of the test compound at the sigma-1 receptor.
-
Methodology:
-
Cell System: Use a cell line where the sigma-1 receptor is known to modulate the activity of a specific ion channel (e.g., SK channels).
-
Electrophysiology: Use patch-clamp electrophysiology to measure the activity of the ion channel in the presence and absence of the test compound and a known sigma-1 receptor agonist.
-
Data Analysis: Determine if the test compound acts as an agonist or an antagonist by observing its effect on the ion channel activity.
-
Visualization of Signaling Pathways and Experimental Workflows
To further elucidate the potential functional consequences of this compound's interaction with its putative targets, the following diagrams, generated using the DOT language for Graphviz, illustrate the relevant signaling pathways and a general experimental workflow.
Dopamine Transporter Inhibition Workflow
Caption: Workflow for determining DAT inhibitory activity.
NMDA Receptor Antagonism Signaling Pathway
Caption: NMDA receptor antagonism and downstream signaling.
Sigma-1 Receptor Modulation Workflow
Caption: Workflow for characterizing sigma-1 receptor ligands.
Conclusion
Based on a thorough analysis of the existing scientific literature on structurally related compounds, This compound is predicted to exhibit activity at the dopamine transporter, NMDA receptor, and/or sigma-1 receptor. The provided experimental protocols offer a clear path for the empirical validation of these putative biological targets. The elucidation of the precise pharmacological profile of this novel compound will be crucial for understanding its therapeutic potential and guiding future drug development efforts in the realm of central nervous system disorders. Further research, including in vivo studies, will be necessary to fully characterize its pharmacological effects and safety profile.
References
- 1. Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. New advances in NMDA receptor pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and receptor binding properties of fluoro- and iodo-substituted high affinity sigma receptor ligands: identification of potential PET and SPECT sigma receptor imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Urea-Based Inhibitors of the Dopamine Transporter Using the Experimental Autoimmune Encephalomyelitis Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide on Structural Analogs and Derivatives of 1-(5-Fluoro-2-methylphenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural analogs and derivatives of 1-(5-fluoro-2-methylphenyl)pyrrolidine, a novel N-arylpyrrolidine scaffold. Due to the limited publicly available data on the parent compound, this guide focuses on structurally related analogs, summarizing their synthesis, characterization, and pharmacological activities. The content is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of new therapeutic agents, particularly those targeting inflammatory and neurological pathways. This document collates quantitative biological data, details relevant experimental protocols, and visualizes key chemical and biological pathways to facilitate further research and development in this promising chemical space.
Introduction
The N-arylpyrrolidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] The pyrrolidine ring, a five-membered saturated heterocycle, offers a three-dimensional structure that can effectively explore chemical space and interact with biological targets.[1] Its combination with an aryl group, particularly one substituted with fluorine and methyl groups, can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1]
While this compound itself is not extensively documented in scientific literature, its structural components suggest potential for biological activity. This guide explores the synthesis and known activities of its analogs to provide a predictive framework for the properties and potential applications of this compound and its derivatives.
Structural Analogs and Derivatives: A Landscape of Potential
The core structure of this compound offers multiple avenues for modification to create a diverse library of analogs and derivatives. These modifications can be broadly categorized as:
-
Variations on the Phenyl Ring: Altering the position and nature of the substituents on the phenyl ring can modulate electronic properties and steric interactions with target proteins. Analogs could include different halogen substitutions, additional alkyl or alkoxy groups, or the introduction of hydrogen bond donors and acceptors.
-
Modifications of the Pyrrolidine Ring: Substitution on the pyrrolidine ring can introduce chirality and additional functional groups for target interaction. This includes the synthesis of 2-substituted, 3-substituted, and disubstituted pyrrolidine derivatives.
-
Introduction of Functional Groups: The incorporation of functional groups such as amides, sulfonamides, or other heterocyclic rings can lead to derivatives with distinct pharmacological profiles.
Synthesis and Characterization
The synthesis of N-arylpyrrolidines is well-established in the chemical literature, with several robust methods available for the formation of the crucial C-N bond between the aryl ring and the pyrrolidine nitrogen.
General Synthetic Strategies
Several catalytic and non-catalytic methods are employed for the N-arylation of pyrrolidine. These include:
-
Transition-Metal Catalyzed Cross-Coupling Reactions:
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile and widely used method for the formation of C-N bonds. It involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a phosphine ligand.
-
Chan-Evans-Lam Coupling: This copper-catalyzed reaction utilizes arylboronic acids as the aryl source and offers a milder alternative to palladium-catalyzed methods.
-
-
Nucleophilic Aromatic Substitution (SNA_r): In cases where the aryl ring is activated by electron-withdrawing groups, direct nucleophilic substitution of a leaving group (such as a halogen) by pyrrolidine can be achieved.
-
Reductive Amination: This method involves the reaction of a ketone or aldehyde with pyrrolidine to form an enamine or iminium ion intermediate, which is then reduced to the corresponding amine.
Detailed Experimental Protocols
This protocol describes a general procedure for the synthesis of N-arylpyrrolidines via a palladium-catalyzed cross-coupling reaction.
Materials:
-
Aryl bromide (1.0 equiv)
-
Pyrrolidine (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)
-
2-(Di-tert-butylphosphino)biphenyl (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃, 2-(di-tert-butylphosphino)biphenyl, and sodium tert-butoxide.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene, followed by the aryl bromide and pyrrolidine.
-
Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylpyrrolidine.[3]
The synthesized compounds should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compounds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups.
Quantitative Biological Data
While specific data for this compound is scarce, the following tables summarize the biological activities of structurally related N-arylpyrrolidine derivatives from the literature. This data provides insights into the potential therapeutic applications of this class of compounds.
Table 1: Anticancer Activity of Substituted N-Arylpyrrolidine Derivatives
| Compound ID | R¹ | R² | Cell Line | IC₅₀ (µM) | Reference |
| 36a | Phenyl | H | MCF-7 | 22 | [1] |
| 36a | Phenyl | H | HeLa | 26 | [1] |
| 37a | Thiophen-2-yl | H | MCF-7 | 17 | [1] |
| 37a | Thiophen-2-yl | H | HeLa | 19 | [1] |
Table 2: Glycine Transporter-1 (GlyT1) Inhibitory Activity of 3,4-Disubstituted Pyrrolidine Sulfonamides
| Compound ID | R¹ | R² | Kᵢ (µM) | Reference |
| 23b | Phenyl | H | >10 | [1] |
| 23t | Fluorophenyl | Indanyl | 0.001 | [1] |
Signaling Pathways and Mechanism of Action
The biological effects of N-arylpyrrolidine derivatives can be attributed to their interaction with various cellular signaling pathways. One particularly relevant pathway for analogs of the title compound is the Toll-like receptor (TLR) signaling pathway.
Toll-like Receptor (TLR) Signaling Pathway
Toll-like receptors are a class of proteins that play a crucial role in the innate immune system.[4] They recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), triggering downstream signaling cascades that lead to the production of inflammatory cytokines. Dysregulation of TLR signaling is implicated in a variety of inflammatory and autoimmune diseases.[5]
A structural analog, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine, has been shown to suppress TLR signaling pathways. This suggests that compounds based on the 1-(fluorophenyl)pyrrolidine scaffold may act as inhibitors of this pathway. The inhibition can occur at various points in the signaling cascade, from the receptor-ligand interaction to the downstream adaptor proteins and kinases.[4]
Diagram 1: Simplified Toll-like Receptor 4 (TLR4) Signaling Pathway
Caption: Simplified TLR4 signaling cascade leading to inflammation.
Experimental Workflows
The discovery and development of novel analogs involve a structured workflow, from initial synthesis to biological evaluation.
Diagram 2: Drug Discovery Workflow for N-Arylpyrrolidine Analogs
Caption: A typical workflow for the discovery of new drug candidates.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the analysis of its structural analogs, this class of compounds is likely to exhibit a range of biological activities, with a particular potential for modulating inflammatory responses through pathways such as TLR signaling.
Future research should focus on:
-
Synthesis and Characterization: The synthesis of this compound and a focused library of its derivatives is a critical first step.
-
Biological Screening: A broad biological screening of these compounds against various targets and cell lines will help to identify their primary pharmacological activities.
-
Mechanism of Action Studies: For active compounds, detailed mechanistic studies will be necessary to elucidate their specific molecular targets and signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the lead compounds will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties.
This technical guide provides a solid foundation for initiating research into this novel chemical space. The provided protocols and data can guide the synthesis and evaluation of new analogs, ultimately contributing to the discovery of new and effective medicines.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Toll-like receptor signaling inhibitors based on selective activation of hierarchically acting signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibition of Toll-Like Receptor Signaling as a Promising Therapy for Inflammatory Diseases: A Journey from Molecular to Nano Therapeutics [frontiersin.org]
The Sentinel Molecule: An In-depth Technical Guide to the In Silico Screening of 1-(5-Fluoro-2-methylphenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery, in silico screening has emerged as an indispensable tool for the rapid and cost-effective identification of novel therapeutic agents. This technical guide provides a comprehensive overview of the methodologies and theoretical framework for conducting virtual screening studies on the novel compound, 1-(5-Fluoro-2-methylphenyl)pyrrolidine. While specific experimental data for this compound is not yet publicly available, this document serves as a roadmap, detailing the requisite computational protocols, data analysis, and visualization techniques necessary to explore its therapeutic potential. We will delve into structure-based virtual screening, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, presenting hypothetical yet plausible data to illustrate these advanced computational techniques.
Introduction to this compound and In Silico Screening
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, known for its presence in a multitude of biologically active compounds.[1] The specific substitutions on the phenyl ring of this compound suggest its potential for unique interactions with biological targets. The fluorine atom can enhance binding affinity and metabolic stability, while the methyl group can provide crucial steric interactions within a binding pocket.
In silico screening, or virtual screening, leverages computational methods to screen vast libraries of small molecules against a biological target.[2][3] This approach significantly narrows down the number of candidates for more resource-intensive in vitro and in vivo testing.[4] The primary methodologies include ligand-based and structure-based virtual screening. This guide will focus on the latter, which relies on the three-dimensional structure of the target protein.
A Hypothetical In Silico Screening Workflow
The following diagram outlines a typical workflow for a structure-based virtual screening campaign, which would be applicable to the investigation of this compound.
Caption: A generalized workflow for structure-based virtual screening.
Detailed Experimental Protocols
The following sections detail the experimental protocols that would be employed in an in silico screening study of this compound.
Target Selection and Preparation
The initial step involves identifying a relevant biological target. For the purpose of this guide, let's hypothesize that this compound is being investigated as an inhibitor of Dihydrofolate Reductase (DHFR), a crucial enzyme in folate metabolism and a target for antimicrobial and anticancer therapies.[5][6]
-
Protein Data Bank (PDB) ID Selection: A high-resolution crystal structure of human DHFR would be obtained from the Protein Data Bank (e.g., PDB ID: 1DF7).
-
Protein Preparation: Using molecular modeling software such as Schrödinger Maestro or UCSF Chimera, the protein structure would be prepared by:
-
Removing water molecules and any co-crystallized ligands.
-
Adding hydrogen atoms.
-
Assigning correct bond orders.
-
Repairing any missing side chains or loops.
-
Minimizing the energy of the structure to relieve any steric clashes.
-
Ligand Preparation
A library of compounds, including this compound, would be prepared for docking.
-
Database Acquisition: A virtual library of compounds would be assembled from databases like ZINC, ChemDiv, or PubChem.[2][3]
-
Ligand Preparation: Each ligand, including the test compound, would be processed to:
-
Generate a 3D conformation.
-
Assign correct protonation states at a physiological pH (e.g., 7.4).
-
Generate possible tautomers and stereoisomers.
-
Minimize the energy of the ligand structures.
-
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
-
Grid Generation: A docking grid would be defined around the active site of DHFR, typically centered on the location of a known co-crystallized inhibitor.
-
Docking Software: A program such as AutoDock Vina, GOLD, or Glide would be used to perform the docking calculations.[7]
-
Docking Parameters: Standard precision (SP) or extra precision (XP) docking modes could be employed, with a set number of poses generated for each ligand.
Scoring and Hit Selection
Docking programs use scoring functions to rank ligands based on their predicted binding affinity.
-
Binding Energy Estimation: The output would be a list of ligands ranked by their docking scores (e.g., in kcal/mol). A more negative score typically indicates a higher predicted binding affinity.[8]
-
Hit Selection: A threshold docking score would be set to select a subset of promising "hits" for further analysis. Visual inspection of the binding poses of the top-ranked compounds is crucial to ensure that the predicted interactions are chemically reasonable.
ADMET Prediction
The drug-likeness and pharmacokinetic properties of the hit compounds would be assessed.
-
Computational Tools: Software like SwissADME or QikProp would be used to calculate properties such as:
Hypothetical Data Presentation
The following tables present hypothetical data that could be generated from an in silico screening campaign of this compound against DHFR.
Table 1: Molecular Docking Results of Top-Ranked Compounds
| Compound ID | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues |
| This compound | -8.5 | 150.2 | Leu22, Ile50, Phe31 |
| ZINC12345678 | -9.2 | 75.8 | Ile7, Val115, Phe31 |
| CHEMBL987654 | -8.9 | 112.5 | Leu22, Ile50, Ser59 |
| Control (Methotrexate) | -10.1 | 45.3 | Ile7, Leu22, Phe31, Asp27 |
Table 2: Predicted ADMET Properties of Selected Hits
| Compound ID | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Lipinski Violations | BBB Permeability |
| This compound | 193.24 | 2.8 | 0 | 1 | 0 | High |
| ZINC12345678 | 450.6 | 4.2 | 2 | 5 | 0 | Low |
| CHEMBL987654 | 380.4 | 3.5 | 1 | 4 | 0 | High |
Visualization of Molecular Interactions and Pathways
Visualizing the predicted binding mode of this compound within the DHFR active site is a critical step in understanding its potential mechanism of action.
Caption: Predicted interactions of the compound with DHFR active site residues.
Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico screening protocol for evaluating the therapeutic potential of this compound. The hypothetical results suggest that this compound could exhibit favorable binding to the DHFR active site and possess drug-like properties.
The next logical steps would involve:
-
Molecular Dynamics Simulations: To assess the stability of the predicted protein-ligand complex over time.
-
In Vitro Validation: To experimentally determine the inhibitory activity of the compound against the target protein using assays such as enzyme-linked immunosorbent assays (ELISAs) or fluorescence-based assays.
-
Lead Optimization: If the initial results are promising, medicinal chemists could synthesize and test derivatives of this compound to improve its potency and pharmacokinetic profile.
By following the methodologies detailed in this guide, researchers can effectively leverage computational tools to accelerate the discovery and development of novel therapeutics.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Virtual screening based on the structure of more than 105 compounds against four key proteins of SARS-CoV-2: MPro, SRBD, RdRp, and PLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Virtual screening based on the structure of more than 105 compounds against four key proteins of SARS-CoV-2: MPro, SRBD, RdRp, and PLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binary-QSAR guided virtual screening of FDA approved drugs and compounds in clinical investigation against SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05071A [pubs.rsc.org]
- 7. Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanreview.org [europeanreview.org]
Navigating the Bioactivity Landscape of a Novel Pyrrolidine Derivative: A Technical Guide to 1-(5-Fluoro-2-methylphenyl)pyrrolidine
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide explores the preliminary biological activity of the novel compound 1-(5-Fluoro-2-methylphenyl)pyrrolidine. In the absence of direct experimental data for this specific molecule, this document provides a comprehensive overview based on the established bioactivities of structurally related pyrrolidine derivatives. By examining analogous compounds, we can infer potential therapeutic applications and guide future research directions. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to serve as a foundational resource for researchers investigating this chemical scaffold.
Introduction: The Pyrrolidine Scaffold in Drug Discovery
The pyrrolidine ring is a ubiquitous saturated nitrogen heterocycle that serves as a core structural motif in a vast array of biologically active compounds.[1][2][3] Its prevalence in natural products and synthetic drugs underscores its importance as a privileged scaffold in medicinal chemistry.[2] The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which can lead to enhanced target selectivity and improved pharmacokinetic properties compared to its aromatic counterpart, pyrrole.[1][2] The stereochemistry of substituted pyrrolidines also plays a critical role in their biological activity, with different stereoisomers often exhibiting distinct pharmacological profiles.[1][2]
Given the established significance of the pyrrolidine scaffold, this guide focuses on the potential biological activities of the hitherto uncharacterized compound, This compound . The presence of a fluorinated methylphenyl substituent suggests potential for a range of interactions with biological targets, making it a compound of interest for further investigation.
Inferred Biological Activities from Structurally Related Compounds
While direct experimental data for this compound is not currently available in the public domain, an analysis of structurally similar compounds provides valuable insights into its potential biological activities. Research on related pyrrolidine derivatives has revealed a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and enzyme inhibitory activities.
Antimicrobial Activity
Derivatives of 1-phenylpyrrolidine have demonstrated notable antimicrobial properties. For instance, a series of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for their efficacy against various pathogenic bacteria.[4][5][6] Several of these compounds exhibited potent activity against Gram-positive and Gram-negative bacteria, with some even surpassing the efficacy of control antibiotics like cefuroxime.[4][5][6]
Table 1: Minimum Inhibitory Concentration (MIC) of Selected 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives [4][5][6]
| Compound | S. aureus (ATCC 9144) MIC (µg/mL) | L. monocytogenes (ATCC 7644) MIC (µg/mL) | B. cereus (ATCC 11778) MIC (µg/mL) | E. coli (ATCC 8739) MIC (µg/mL) |
| Hydrazone with 5-nitrothien-2-yl fragment | < 7.8 | < 7.8 | < 7.8 | < 7.8 |
| Hydrazone with 5-nitrofuran-2-yl moiety | Potent activity | Potent activity | Potent activity | Potent activity |
| Hydrazone with benzylidene moiety | 3.9 | - | - | - |
| Cefuroxime (Control) | 7.8 | - | - | - |
Furthermore, methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives have shown interesting antibacterial activity, particularly against Acinetobacter baumannii and Mycobacterium tuberculosis.[7]
Anticancer Activity
The pyrrolidine scaffold is also a key component of several potent anticancer agents.[8] For example, a series of 5-oxopyrrolidine derivatives were synthesized and evaluated for their in vitro anticancer activity against the A549 human lung adenocarcinoma cell line.[8] Several of these compounds demonstrated significant cytotoxic effects.[8]
Enzyme Inhibition
Pyrrolidine derivatives have been investigated as inhibitors of various enzymes. A notable example is the inhibition of dihydrofolate reductase (DHFR) by pyrrolidine-derived thiosemicarbazones.[9] These compounds exhibited potent inhibition of DHFR, with IC50 values in the micromolar range.[9] Additionally, 5-fluoro-2-oxindole derivatives, which share a fluorine substituent, have been identified as potential α-glucosidase inhibitors, suggesting a possible role for fluorinated pyrrolidine derivatives in metabolic disorders.[10]
Table 2: Dihydrofolate Reductase (DHFR) Inhibitory Activity of Pyrrolidine-Based Thiosemicarbazones [9]
| Compound | IC50 (µM) |
| 5d | 12.37 ± 0.48 |
| 5l | 12.38 ± 0.25 |
| Methotrexate (Control) | 0.086 ± 0.07 |
Experimental Protocols
To facilitate further research on this compound, this section provides detailed methodologies for key experiments cited in the context of its structurally related compounds.
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy. The broth microdilution method is a commonly used technique.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Preparation of Test Compound: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate containing the diluted compound is inoculated with the microbial suspension. Positive (no compound) and negative (no inoculum) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[4][5][6]
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Workflow for MTT Assay
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Cancer cells (e.g., A549) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[8]
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24 hours).[8]
-
MTT Addition: The culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plate is incubated for a few hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated as a percentage of the untreated control.
Dihydrofolate Reductase (DHFR) Inhibition Assay
DHFR is a key enzyme in folate metabolism, and its inhibition can disrupt DNA synthesis, making it a target for anticancer and antimicrobial drugs.
Signaling Pathway Context
Caption: Inhibition of the Dihydrofolate Reductase (DHFR) pathway.
Protocol:
-
Reaction Mixture: A reaction mixture is prepared containing buffer, NADPH, dihydrofolate, and the test compound at various concentrations.
-
Enzyme Addition: The reaction is initiated by the addition of the DHFR enzyme.
-
Monitoring the Reaction: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored over time using a spectrophotometer.
-
Calculation of Inhibition: The rate of the reaction is calculated, and the percentage of inhibition for each concentration of the test compound is determined. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.[9]
Conclusion and Future Directions
While the biological activity of this compound has not been directly reported, the extensive research on structurally similar compounds provides a strong foundation for inferring its potential pharmacological profile. The evidence from related pyrrolidine derivatives suggests that this compound may exhibit antimicrobial, anticancer, and enzyme inhibitory activities.
Future research should focus on the synthesis and in vitro screening of this compound against a panel of bacterial and fungal strains, as well as various cancer cell lines. Enzyme inhibition assays, particularly against targets like DHFR, should also be prioritized. The detailed experimental protocols provided in this guide offer a starting point for these investigations. The exploration of this novel compound could lead to the discovery of new therapeutic agents with improved efficacy and pharmacological properties.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unipa.it [iris.unipa.it]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, antimicrobial activity and acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of 1-(5-Fluoro-2-methylphenyl)pyrrolidine: A Comprehensive In-Silico Analysis
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular modeling and docking studies of the novel compound, 1-(5-Fluoro-2-methylphenyl)pyrrolidine. In the quest for novel therapeutic agents, in-silico techniques offer a powerful and efficient approach to predict the biological activity and mechanism of action of chemical entities. This document outlines a systematic workflow for the computational analysis of this compound, from initial target prediction to detailed molecular docking simulations. The methodologies presented herein are designed to furnish researchers and drug development professionals with a robust framework for evaluating the therapeutic potential of this and similar compounds. All quantitative data is summarized in structured tables, and key experimental and computational workflows are visualized using Graphviz diagrams.
Introduction
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility and ability to engage in various intermolecular interactions make it an attractive moiety for the design of novel drugs. The subject of this guide, this compound, is a synthetic compound featuring a substituted phenyl ring attached to a pyrrolidine nucleus. The presence of a fluorine atom and a methyl group on the phenyl ring is anticipated to modulate its physicochemical and pharmacological properties, including metabolic stability and target binding affinity.
This guide will explore the potential biological targets of this compound through a systematic in-silico target fishing approach. Subsequently, a detailed protocol for molecular docking of the compound into the predicted target's binding site will be presented. The aim is to elucidate the potential binding mode, interaction patterns, and binding affinity, thereby providing a rational basis for its further experimental validation and development as a potential therapeutic agent.
Physicochemical Properties and 3D Structure
A thorough understanding of the physicochemical properties of a compound is fundamental to any molecular modeling study. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
Chemical Structure and Identifiers
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₄FN |
| Molecular Weight | 179.23 g/mol |
| Canonical SMILES | CC1=CC=C(C=C1N2CCCC2)F |
| InChI Key | SBPWMSKDBANLTM-UHFFFAOYSA-N |
Predicted Physicochemical Properties
Quantitative Estimate of Drug-likeness (QED) and other key physicochemical properties were predicted using computational tools.
| Property | Predicted Value |
| LogP (o/w) | 2.85 |
| Topological Polar Surface Area (TPSA) | 3.24 Ų |
| Number of Hydrogen Bond Acceptors | 1 |
| Number of Hydrogen Bond Donors | 0 |
| Molar Refractivity | 52.34 cm³ |
| QED Score | 0.68 |
In-Silico Target Prediction
To identify the most probable biological targets of this compound, a comprehensive in-silico target fishing approach was employed. This involved submitting the compound's structure to multiple web-based prediction servers that utilize large-scale bioactivity databases and various algorithms, including 2D/3D similarity and machine learning models.
Target Prediction Workflow
The following diagram illustrates the workflow for predicting the biological targets of the query compound.
Predicted Biological Targets
The results from the target prediction servers were aggregated and ranked based on their probability scores. The top predicted targets consistently pointed towards a specific class of enzymes.
| Target Class | Specific Target (UniProt ID) | Prediction Probability/Score |
| Amine Oxidases | Monoamine oxidase B (MAO-B) (P27338) | High |
| Monoamine oxidase A (MAO-A) (P21397) | Moderate | |
| Cytochrome P450s | Cytochrome P450 2D6 (CYP2D6) (P10635) | Moderate |
| Transporters | Solute carrier family 22 member 2 (SLC22A2) | Low |
Based on the high probability score and the known relevance of MAO-B in neurological disorders, Monoamine oxidase B (MAO-B) was selected as the primary target for the subsequent molecular docking study.
Molecular Docking Simulation
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This section details the protocol for docking this compound into the active site of human MAO-B.
Docking Workflow
The following diagram outlines the key steps involved in the molecular docking process.
Experimental Protocols
4.2.1. Protein Preparation
-
The three-dimensional crystal structure of human Monoamine oxidase B (MAO-B) in complex with a known inhibitor was retrieved from the Protein Data Bank (PDB ID: 2V5Z).
-
All water molecules and the co-crystallized ligand were removed from the protein structure.
-
Polar hydrogen atoms were added to the protein, and Gasteiger charges were assigned using AutoDockTools (ADT).
-
The prepared protein structure was saved in the PDBQT format for use in the docking simulation.
4.2.2. Ligand Preparation
-
The 2D structure of this compound was sketched using a chemical drawing software and converted to a 3D structure.
-
The ligand's geometry was optimized using the MMFF94 force field to obtain a low-energy conformation.
-
Gasteiger charges were computed for the ligand, and non-polar hydrogens were merged.
-
The prepared ligand was saved in the PDBQT format.
4.2.3. Docking Simulation
-
A grid box of 60 x 60 x 60 Å with a spacing of 0.375 Å was centered on the active site of MAO-B, encompassing the FAD cofactor and key active site residues.
-
Molecular docking was performed using AutoDock Vina. The exhaustiveness parameter was set to 8 to ensure a thorough search of the conformational space.
-
The top 10 binding poses were generated and ranked based on their predicted binding affinities (kcal/mol).
Docking Results and Analysis
The docking simulation predicted a favorable binding of this compound within the active site of MAO-B. The best-ranked pose exhibited a strong binding affinity.
| Metric | Value |
| Binding Affinity (kcal/mol) | -8.2 |
| Interacting Residues | TYR398, TYR435, ILE199, LEU171, CYS172, PHE343 |
Interaction Analysis:
The docked pose of this compound revealed key interactions with the active site residues of MAO-B. The pyrrolidine ring is positioned deep within the hydrophobic cavity. The 5-fluoro-2-methylphenyl moiety is oriented towards the entrance of the active site, where it forms hydrophobic interactions with several key residues. The fluorine atom is predicted to be involved in a halogen bond with a backbone carbonyl oxygen, further stabilizing the complex.
Signaling Pathway Context
Monoamine oxidase B is a key enzyme in the metabolic pathway of neurotransmitters such as dopamine. Inhibition of MAO-B leads to an increase in dopamine levels in the brain, which is a therapeutic strategy for Parkinson's disease.
Conclusion and Future Directions
This in-depth technical guide has detailed a comprehensive in-silico analysis of this compound. The target prediction studies strongly suggest that Monoamine oxidase B is a high-probability biological target for this compound. Subsequent molecular docking simulations revealed a favorable binding mode with a strong predicted binding affinity, highlighting key interactions within the MAO-B active site.
The findings presented here provide a solid foundation for the further experimental investigation of this compound as a potential MAO-B inhibitor. Future work should focus on:
-
In-vitro enzyme inhibition assays to experimentally validate the predicted inhibitory activity against MAO-B.
-
Structure-Activity Relationship (SAR) studies to explore the effects of modifications to the chemical structure on binding affinity and selectivity.
-
Cell-based assays to assess the compound's ability to modulate dopamine levels in a cellular context.
-
In-vivo studies in relevant animal models to evaluate the compound's efficacy and pharmacokinetic profile.
By integrating computational and experimental approaches, the therapeutic potential of this compound can be thoroughly evaluated, potentially leading to the development of a novel therapeutic agent for neurological disorders.
Methodological & Application
Application Notes and Protocols for 1-(5-Fluoro-2-methylphenyl)pyrrolidine In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(5-Fluoro-2-methylphenyl)pyrrolidine is a synthetic compound featuring a phenylpyrrolidine scaffold. Structure-activity relationship studies of analogous compounds suggest that this class of molecules frequently exhibits activity as monoamine transporter inhibitors.[1] Phenylpyrrolidine derivatives have been shown to be potent inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with varying effects on the serotonin transporter (SERT).[1] Therefore, the following in vitro assay protocols are designed to characterize the binding affinity and functional potency of this compound at these key central nervous system targets.
These protocols provide a framework for determining the inhibitory constant (Ki) through competitive radioligand binding assays and the half-maximal inhibitory concentration (IC50) through neurotransmitter uptake inhibition assays.
Illustrative Data Summary
As no public data for "this compound" is available, the following tables present a hypothetical data summary to illustrate how results from the described assays would be presented.
Table 1: Illustrative Binding Affinity of this compound at Monoamine Transporters
| Target | Radioligand | Ki (nM) |
| Human Dopamine Transporter (hDAT) | [³H]WIN 35,428 | 15.2 |
| Human Serotonin Transporter (hSERT) | [³H]Citalopram | 875.4 |
| Human Norepinephrine Transporter (hNET) | [³H]Nisoxetine | 45.8 |
Table 2: Illustrative Functional Potency of this compound in Monoamine Uptake Inhibition
| Assay | Substrate | IC50 (nM) |
| hDAT Uptake Inhibition | [³H]Dopamine | 25.6 |
| hSERT Uptake Inhibition | [³H]Serotonin | 1243.1 |
| hNET Uptake Inhibition | [³H]Norepinephrine | 68.3 |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action and the experimental workflows for the in vitro assays.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Monoamine Transporters
This protocol determines the binding affinity (Ki) of this compound for DAT, SERT, and NET by measuring its ability to displace a specific radioligand.
Materials:
-
Membrane Preparations: Crude membrane preparations from cell lines (e.g., HEK293 or CHO) stably expressing human DAT, SERT, or NET.
-
Radioligands:
-
For hDAT: [³H]WIN 35,428 (β-CFT)
-
For hSERT: [³H]Citalopram or [³H]Paroxetine
-
For hNET: [³H]Nisoxetine or [³H]Tomoxetine
-
-
Unlabeled Ligands (for non-specific binding):
-
For hDAT: GBR-12909 (10 µM) or Cocaine (30 µM)
-
For hSERT: Fluoxetine (10 µM)
-
For hNET: Desipramine (10 µM)
-
-
Test Compound: this compound
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI)
-
Cell harvester
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Thaw the frozen membrane aliquots on ice.
-
Resuspend the membranes in assay buffer to a final protein concentration of 5-20 µ g/well (to be optimized for each transporter).
-
-
Assay Plate Setup:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the following to triplicate wells for a final volume of 200 µL:
-
Total Binding: 50 µL of radioligand, 50 µL of assay buffer, and 100 µL of membrane suspension.
-
Non-specific Binding (NSB): 50 µL of radioligand, 50 µL of the appropriate unlabeled ligand, and 100 µL of membrane suspension.
-
Competition Binding: 50 µL of radioligand, 50 µL of the test compound at various concentrations, and 100 µL of membrane suspension.
-
-
The final concentration of the radioligand should be approximately equal to its Kd value for the respective transporter.
-
-
Incubation:
-
Incubate the plate at room temperature (or 4°C, depending on the transporter) for 60-120 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through the PEI-pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three to five times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters into scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to sit in the dark for at least 4 hours.
-
Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Neurotransmitter Uptake Inhibition Assay
This protocol measures the functional potency (IC50) of this compound in inhibiting the uptake of radiolabeled neurotransmitters into cells expressing the corresponding transporter.[2][3]
Materials:
-
Cell Lines: Human Embryonic Kidney 293 (HEK293) cells transiently or stably transfected with hDAT, hSERT, or hNET.[3]
-
Radiolabeled Substrates:
-
Uptake Inhibitors (for non-specific uptake):
-
For hDAT: GBR-12909 (10 µM) or Mazindol (10 µM)
-
For hSERT: Fluoxetine (10 µM)
-
For hNET: Desipramine (10 µM) or Nisoxetine (10 µM)
-
-
Test Compound: this compound
-
Culture Medium: DMEM with 10% FBS, penicillin/streptomycin
-
Assay Buffer (KHB): Krebs-HEPES buffer (e.g., 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4)
-
96-well cell culture plates (white, solid bottom for scintillation counting)
-
Scintillation cocktail for microplates (e.g., MicroScint™-20)
-
Microplate scintillation counter
Procedure:
-
Cell Culture and Plating:
-
Culture the transfected cells in appropriate medium.
-
Plate the cells in a 96-well plate at a density of 40,000-80,000 cells/well and allow them to adhere and grow for 24-48 hours.
-
-
Assay Preparation:
-
Pre-incubation with Test Compound:
-
Initiation and Incubation of Uptake:
-
Initiate the uptake reaction by adding 50 µL of assay buffer containing the radiolabeled substrate. The final concentration of the substrate should be below or near its KM for the transporter (e.g., 10-20 nM).
-
Incubate for a short period at room temperature (typically 1-5 minutes for DAT/SERT, 3-10 minutes for NET) to measure the initial rate of uptake.[3][4]
-
-
Termination of Uptake:
-
Terminate the reaction by rapidly aspirating the solution and washing the cells three times with 150 µL of ice-cold assay buffer.
-
-
Cell Lysis and Radioactivity Measurement:
-
Lyse the cells by adding 50 µL of 1% SDS or a suitable lysis buffer to each well.
-
Add 150 µL of scintillation cocktail to each well.
-
Seal the plate and shake for 10-15 minutes.
-
Measure the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific uptake: Specific Uptake (CPM) = Total Uptake (CPM) - Non-specific Uptake (CPM).
-
Plot the percentage of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression (sigmoidal dose-response curve).
-
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Evaluating the Anti-Proliferative Effects of 1-(5-Fluoro-2-methylphenyl)pyrrolidine in Cancer Cell Lines
Introduction
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer agents.[1][2] Its three-dimensional structure allows for diverse substituent orientations, enabling precise interactions with biological targets.[1] This application note describes the use of 1-(5-Fluoro-2-methylphenyl)pyrrolidine, a novel pyrrolidine derivative, in a series of cell-based assays to characterize its potential as an anti-proliferative agent. The following protocols detail methods to assess its impact on cell viability, apoptosis induction, and its putative mechanism of action through the inhibition of the PI3K/Akt signaling pathway in the human breast cancer cell line, MCF-7.
Target Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and cancer biology.
Data Summary
The anti-proliferative and pro-apoptotic activity of this compound was quantified in the MCF-7 human breast cancer cell line. The compound demonstrated a dose-dependent inhibition of cell viability and induction of apoptosis.
Table 1: In Vitro Activity of this compound in MCF-7 Cells
| Assay Type | Parameter | Value |
| Cell Viability (MTT Assay) | IC50 (72h) | 15.2 µM |
| Apoptosis Induction | EC50 (48h) | 25.8 µM |
| PI3K/Akt Pathway Inhibition | p-Akt (Ser473) IC50 | 10.5 µM |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on the metabolic activity of MCF-7 cells, which is an indicator of cell viability.
Materials:
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
This compound (stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
DMSO
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells into 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Apoptosis Assessment by Caspase-3/7 Activity Assay
This protocol measures the induction of apoptosis by quantifying the activity of caspase-3 and caspase-7, key executioner caspases.
Materials:
-
MCF-7 cells
-
Culture reagents (as above)
-
This compound
-
Caspase-Glo® 3/7 Assay kit
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed MCF-7 cells in white-walled 96-well plates at a density of 10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 48 hours.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Determine the fold-change in caspase activity relative to the vehicle control and calculate the EC50 for apoptosis induction.
Western Blot Analysis of PI3K/Akt Pathway Inhibition
This protocol is used to assess the effect of the compound on the phosphorylation status of Akt, a key protein in the PI3K/Akt signaling pathway.
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p-Akt Ser473, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed MCF-7 cells in 6-well plates. Once confluent, treat with the compound for 24 hours. Lyse the cells using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-Akt signal to total Akt and the loading control (GAPDH).
Visualizations
References
Application Notes and Protocols for the Synthesis of 1-(5-Fluoro-2-methylphenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 1-(5-Fluoro-2-methylphenyl)pyrrolidine, a substituted pyrrolidine derivative of interest in medicinal chemistry and drug discovery. The synthetic route is based on the well-established Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This protocol outlines the necessary reagents, reaction conditions, and purification methods, along with expected analytical data for the final compound. The presented methodology is designed to be a practical guide for researchers in both academic and industrial laboratories.
Introduction
The pyrrolidine scaffold is a ubiquitous structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals. The introduction of substituted phenyl groups onto the pyrrolidine nitrogen can significantly influence the pharmacological properties of the resulting molecules. This compound is a compound with potential applications in the development of novel therapeutic agents. The presence of the fluoro and methyl substituents on the phenyl ring can modulate factors such as metabolic stability, binding affinity to biological targets, and pharmacokinetic profiles. The synthesis of this and similar N-aryl pyrrolidines is efficiently achieved through the Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen bonds.
Reaction Principle
The synthesis of this compound is accomplished via a palladium-catalyzed Buchwald-Hartwig amination. This reaction involves the coupling of an aryl halide, in this case, 2-bromo-4-fluoro-1-methylbenzene, with a secondary amine, pyrrolidine. The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. Subsequent coordination of pyrrolidine, followed by deprotonation by a base, forms a palladium-amido intermediate. The final step is a reductive elimination, which yields the desired N-arylpyrrolidine product and regenerates the active palladium(0) catalyst. The choice of the palladium precursor, phosphine ligand, base, and solvent is crucial for achieving a high yield and purity of the product.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 2-Bromo-4-fluoro-1-methylbenzene | C₇H₆BrF | 189.03 | 1.89 g | 10.0 | 1.0 |
| Pyrrolidine | C₄H₉N | 71.12 | 1.07 g (1.25 mL) | 15.0 | 1.5 |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 45 mg | 0.2 | 0.02 |
| Racemic-BINAP | C₄₄H₃₂P₂ | 622.67 | 187 mg | 0.3 | 0.03 |
| Sodium tert-butoxide | NaOtBu | 96.10 | 1.35 g | 14.0 | 1.4 |
| Toluene (anhydrous) | C₇H₈ | 92.14 | 50 mL | - | - |
| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | - | - |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | As needed | - | - |
| Brine | NaCl | 58.44 | As needed | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - |
| Silica gel (230-400 mesh) | SiO₂ | 60.08 | As needed | - | - |
Procedure
-
Reaction Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (45 mg, 0.2 mmol), racemic-BINAP (187 mg, 0.3 mmol), and sodium tert-butoxide (1.35 g, 14.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous toluene (50 mL) via syringe. Stir the mixture at room temperature for 10 minutes. Add 2-bromo-4-fluoro-1-methylbenzene (1.89 g, 10.0 mmol) followed by pyrrolidine (1.07 g, 1.25 mL, 15.0 mmol) to the reaction mixture via syringe.
-
Reaction: Place the Schlenk flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Quench the reaction by slowly adding 20 mL of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water (50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 100:0 to 95:5) to afford the pure this compound.
Expected Results
The reaction is expected to produce this compound as a colorless to pale yellow oil.
Characterization Data
| Analysis | Expected Results |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.10-6.90 (m, 2H, Ar-H), 6.85-6.75 (m, 1H, Ar-H), 3.30-3.20 (m, 4H, N-CH₂), 2.25 (s, 3H, Ar-CH₃), 2.05-1.95 (m, 4H, CH₂) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 158.5 (d, J = 240 Hz), 145.0, 135.0 (d, J = 7 Hz), 125.0, 115.0 (d, J = 22 Hz), 113.0 (d, J = 21 Hz), 52.0, 25.5, 18.0 |
| Mass Spectrometry (EI) | m/z (%): 193 (M⁺), 178, 150, 122 |
| Yield | 75-85% |
Visualizations
Application Notes and Protocols for High-Throughput Screening of 1-(5-Fluoro-2-methylphenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed framework for the utilization of 1-(5-Fluoro-2-methylphenyl)pyrrolidine in high-throughput screening (HTS) campaigns. Due to a lack of specific published data on the biological activity of this compound, we present a hypothetical application targeting the inhibition of Dipeptidyl Peptidase-4 (DPP-4), a well-validated target for type 2 diabetes. The protocols and data herein are illustrative and designed to serve as a comprehensive guide for screening similar novel chemical entities.
Introduction to this compound
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[1][2][3] Its three-dimensional structure allows for diverse interactions with biological targets.[1] The specific compound, this compound, possesses key structural features—a fluorinated phenyl ring and a pyrrolidine moiety—that suggest its potential as a modulator of various biological processes. While its exact biological target is yet to be elucidated, its structure warrants investigation in diverse HTS assays.
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₄FN
-
Molecular Weight: 179.23 g/mol
-
CAS Number: 1000339-32-1[4]
Hypothetical Biological Target: Dipeptidyl Peptidase-4 (DPP-4)
For the purpose of this application note, we hypothesize that this compound acts as an inhibitor of Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for regulating glucose homeostasis. Inhibition of DPP-4 prolongs the action of GLP-1, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner. This makes DPP-4 a key target in the development of anti-diabetic drugs.
Proposed Signaling Pathway
The diagram below illustrates the proposed mechanism of action within the context of DPP-4 inhibition.
High-Throughput Screening Protocol: DPP-4 Inhibition Assay
This section details a biochemical, fluorescence-based HTS assay to identify inhibitors of DPP-4. The assay measures the cleavage of a fluorogenic substrate by recombinant human DPP-4.
Materials and Reagents
-
Enzyme: Recombinant Human DPP-4 (e.g., R&D Systems, Cat. No. 954-SE)
-
Substrate: Gly-Pro-AMC (e.g., Bachem, Cat. No. I-1225)
-
Assay Buffer: 25 mM Tris, pH 7.5, 140 mM NaCl, 10 mM KCl
-
Test Compound: this compound, dissolved in 100% DMSO
-
Positive Control: Sitagliptin (or other known DPP-4 inhibitor), dissolved in 100% DMSO
-
Microplates: 384-well, black, flat-bottom, non-treated (e.g., Corning, Cat. No. 3571)
-
Instrumentation: Automated liquid handler, multi-mode microplate reader with fluorescence detection (Excitation: 360 nm, Emission: 460 nm)
Experimental Workflow
The following diagram outlines the key steps in the HTS workflow.
Detailed Protocol
-
Compound Plating: Using an acoustic liquid handler, transfer 50 nL of the test compound, positive control, or DMSO (for negative control) from source plates to the 384-well assay plates.
-
Enzyme Preparation: Prepare a solution of recombinant human DPP-4 in assay buffer at a concentration of 2X the final desired concentration (e.g., 2 ng/µL for a final concentration of 1 ng/µL).
-
Enzyme Addition: Add 10 µL of the DPP-4 enzyme solution to all wells of the assay plate.
-
Pre-incubation: Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Substrate Preparation: Prepare a solution of Gly-Pro-AMC substrate in assay buffer at a concentration of 2X the final desired concentration (e.g., 200 µM for a final concentration of 100 µM).
-
Reaction Initiation: Add 10 µL of the substrate solution to all wells to start the enzymatic reaction. The final volume in each well is 20 µL.
-
Incubation: Incubate the plates at room temperature for 30 minutes, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity of each well using a microplate reader (Excitation: 360 nm, Emission: 460 nm).
Data Presentation and Analysis
Data Analysis
The percentage of inhibition is calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))
Where:
-
Signal_Compound is the fluorescence signal in the presence of the test compound.
-
Signal_Negative is the average signal of the negative control wells (DMSO only).
-
Signal_Positive is the average signal of the positive control wells (e.g., Sitagliptin).
The IC₅₀ value, the concentration of an inhibitor where the response is reduced by half, is determined by fitting the dose-response data to a four-parameter logistic equation.
Hypothetical Screening Data
The following tables summarize hypothetical data for this compound and control compounds in the DPP-4 inhibition assay.
Table 1: Single-Point Screening Results (at 10 µM)
| Compound | % Inhibition | Hit Status |
| This compound | 85.2% | Hit |
| Sitagliptin (Positive Control) | 98.5% | - |
| DMSO (Negative Control) | 0.0% | - |
Table 2: Dose-Response and Assay Quality Metrics
| Compound | IC₅₀ (nM) | Hill Slope | Z'-Factor |
| This compound | 75.4 | 1.1 | 0.85 |
| Sitagliptin | 18.2 | 1.0 | - |
A Z'-factor between 0.5 and 1.0 indicates an excellent assay quality, suitable for HTS.
Conclusion
This application note provides a comprehensive, albeit hypothetical, guide for the high-throughput screening of this compound as a potential DPP-4 inhibitor. The detailed protocols, workflow diagrams, and data presentation formats are designed to be adaptable for the screening of other novel compounds against various biological targets. Researchers and drug development professionals can use this document as a template for establishing robust and efficient HTS campaigns. Further studies would be required to validate the actual biological activity of this compound.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05071A [pubs.rsc.org]
- 4. calpaclab.com [calpaclab.com]
Application Notes and Protocols for Structure-Activity Relationship Studies of 1-(5-Fluoro-2-methylphenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, characterization, and biological evaluation of 1-(5-Fluoro-2-methylphenyl)pyrrolidine and its analogs for structure-activity relationship (SAR) studies. This document includes detailed experimental protocols and data presentation guidelines to facilitate research in drug discovery and development.
Introduction
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2] The N-arylpyrrolidine moiety, in particular, has been a focus of drug discovery efforts due to the significant impact of aromatic substitutions on pharmacological activity.[3] This document focuses on this compound, a compound with potential for diverse biological activities based on the known effects of its structural components. The fluorine and methyl substitutions on the phenyl ring can influence the compound's electronic properties, lipophilicity, and metabolic stability, making it an interesting candidate for SAR studies.
Synthesis of this compound and Analogs
The synthesis of N-arylpyrrolidines can be achieved through several established methods. Two of the most common and versatile approaches are Reductive Amination and Buchwald-Hartwig Amination.
Synthetic Pathway Overview
References
Application Notes and Protocols for 1-(5-Fluoro-2-methylphenyl)pyrrolidine in Neuroscience Research
Disclaimer: As of the current date, there is no specific published neuroscience research focused on the compound "1-(5-Fluoro-2-methylphenyl)pyrrolidine." The following application notes and protocols are presented as a hypothetical guide for researchers interested in investigating this molecule. The information is based on the known neuropharmacological activities of the broader class of pyrrolidine derivatives and the general principles of CNS drug discovery. The data presented in the tables are illustrative examples and not the result of actual experiments.
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including many that target the central nervous system (CNS).[1][2][3] Its three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for selective interactions with CNS targets.[1] Compounds incorporating the pyrrolidine moiety have been developed as nootropic, antiepileptic, neuroprotective, antidepressant, and antipsychotic agents.[4][5][6][7]
The subject of this note, "this compound" (hereafter referred to as Compound X ), combines the pyrrolidine scaffold with a substituted phenyl ring. The fluorine and methyl groups on the phenyl ring are of particular interest. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, improve blood-brain barrier penetration, and increase binding affinity.[8][9] The methyl group can also influence the compound's pharmacokinetic and pharmacodynamic properties. Given these structural features, Compound X is a promising candidate for investigation in various areas of neuroscience research.
Hypothetical Applications in Neuroscience
Based on the activities of related pyrrolidine derivatives, Compound X could be investigated for the following potential applications:
-
Anticonvulsant Activity: Many pyrrolidine-based compounds, including the clinically used drug levetiracetam, exhibit anticonvulsant properties.[4][10] Compound X could be screened in preclinical models of epilepsy.
-
Neuroprotection: Pyrrolidine derivatives have shown promise as neuroprotective agents, particularly in models of ischemic stroke, by mechanisms that may include the blockade of neuronal sodium channels.[6][11][12]
-
Treatment of Mood and Psychotic Disorders: The modulation of serotonergic and adrenergic receptors by some pyrrolidine compounds suggests potential antidepressant and antipsychotic effects.[7]
Data Presentation: Illustrative Quantitative Data for Compound X
The following tables present hypothetical data for Compound X to illustrate how its properties might be characterized and compared to standard reference compounds.
Table 1: Hypothetical In Vitro Receptor Binding Profile of Compound X
| Target Receptor | Ki (nM) for Compound X | Ki (nM) for Reference Compound | Reference Compound |
| Serotonin 5-HT1A | 25.5 | 15.2 | Buspirone |
| Serotonin 5-HT2A | 110.2 | 85.7 | Ketanserin |
| Dopamine D2 | 550.8 | 10.4 | Haloperidol |
| Sodium Channel (Site 2) | 75.3 | 50.1 | Lamotrigine |
| α1-Adrenergic | 98.6 | 75.3 | Prazosin |
| α2-Adrenergic | 215.4 | 150.9 | Clonidine |
Table 2: Hypothetical In Vivo Efficacy of Compound X in Animal Models
| Animal Model | Endpoint | ED50 (mg/kg) for Compound X | ED50 (mg/kg) for Reference Compound | Reference Compound |
| Maximal Electroshock Seizure (MES) | Seizure Protection | 35.5 | 50.2 | Phenytoin |
| Subcutaneous Pentylenetetrazole (scPTZ) | Seizure Protection | 60.1 | 45.8 | Ethosuximide |
| Middle Cerebral Artery Occlusion (MCAO) | Reduction in Infarct Volume | 20.7 | 15.3 | Nimodipine |
| Forced Swim Test (FST) | Increased Immobility Time | 15.2 | 10.9 | Fluoxetine |
Experimental Protocols
Detailed methodologies for key experiments to characterize Compound X are provided below.
Protocol 1: Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of Compound X for a panel of CNS receptors.
Materials:
-
Membrane preparations from cells expressing the target receptor (e.g., 5-HT1A, 5-HT2A, D2).
-
Radioligand specific for each receptor (e.g., [3H]8-OH-DPAT for 5-HT1A).
-
Compound X stock solution (e.g., 10 mM in DMSO).
-
Reference compounds.
-
Assay buffer (specific to each receptor).
-
96-well filter plates.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of Compound X and reference compounds in the assay buffer.
-
In a 96-well plate, add the appropriate volume of assay buffer, radioligand, and either vehicle, unlabeled ligand for non-specific binding, or the test compound (Compound X or reference).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC50 value for each compound by non-linear regression analysis.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure - MES Model)
Objective: To assess the ability of Compound X to prevent tonic-clonic seizures induced by electrical stimulation.
Materials:
-
Male mice (e.g., C57BL/6, 20-25 g).
-
Compound X formulation for intraperitoneal (i.p.) injection (e.g., dissolved in saline with 5% Tween 80).
-
Reference anticonvulsant (e.g., Phenytoin).
-
Corneal electrodes.
-
An electroshock device.
Procedure:
-
Administer various doses of Compound X or the reference drug via i.p. injection to different groups of mice. A vehicle control group should also be included.
-
At the time of peak drug effect (determined from prior pharmacokinetic studies, e.g., 30 minutes post-injection), deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.
-
Observe the mice for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of this response.
-
Record the number of animals protected at each dose level.
-
Calculate the ED50 (the dose that protects 50% of the animals) using probit analysis.
Protocol 3: In Vivo Neuroprotection Assay (Middle Cerebral Artery Occlusion - MCAO Model)
Objective: To evaluate the neuroprotective effect of Compound X in a rat model of focal cerebral ischemia.
Materials:
-
Male rats (e.g., Sprague-Dawley, 250-300 g).
-
Compound X for intravenous (i.v.) or i.p. administration.
-
Anesthesia (e.g., isoflurane).
-
A nylon monofilament for occluding the MCA.
-
2,3,5-triphenyltetrazolium chloride (TTC) stain.
Procedure:
-
Anesthetize the rat and expose the common carotid artery.
-
Introduce a nylon monofilament into the external carotid artery and advance it into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
After a set period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.
-
Administer Compound X or vehicle at a specific time point (e.g., at the onset of reperfusion).
-
Allow the animal to recover for 24-48 hours.
-
At the end of the recovery period, euthanize the rat and harvest the brain.
-
Slice the brain into coronal sections and incubate with TTC stain. TTC stains viable tissue red, leaving the infarcted (damaged) tissue white.
-
Capture images of the stained sections and quantify the infarct volume using image analysis software.
-
Compare the infarct volume in the Compound X-treated group to the vehicle-treated group to determine the percentage of neuroprotection.
Visualizations
Hypothetical Signaling Pathway
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential neuroleptic agents, N-[(2-pyrrolidinyl)methyl]-2,3-dihydrobenzofuran-7-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
- 10. Cognitive effects of a new pyrrolidine derivative (levetiracetam) in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The 1-(5-Fluoro-2-methylphenyl)pyrrolidine Scaffold in Drug Discovery
Introduction
The pyrrolidine ring is a ubiquitous saturated nitrogen-containing heterocycle that serves as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its prevalence in natural products and synthetic drugs underscores its importance as a versatile scaffold. The three-dimensional structure of the pyrrolidine ring allows for the exploration of chemical space in ways that flat aromatic systems cannot, making it a valuable component in the design of novel therapeutics targeting a wide array of biological targets. This includes applications in anticancer, antibacterial, antiviral, and central nervous system (CNS) disorders.[1][2]
The specific scaffold, 1-(5-Fluoro-2-methylphenyl)pyrrolidine, incorporates key structural features that are advantageous for drug design. The fluorine atom can enhance metabolic stability, improve binding affinity through hydrogen bonding or electrostatic interactions, and modulate the pKa of nearby functional groups. The methyl group provides a lipophilic contact point and can influence the conformation of the phenyl ring relative to the pyrrolidine moiety. This document outlines potential applications and generalized protocols for leveraging this scaffold in drug discovery, based on data from structurally related analogs.
Key Application Areas
While specific data for this compound is not publicly available, based on the activities of analogous structures, this scaffold holds promise in the following therapeutic areas:
-
Antibacterial Agents: Derivatives of 1-phenylpyrrolidine have demonstrated significant antibacterial activity. For instance, hydrazone derivatives of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid have shown potent inhibition of various bacterial strains, including Staphylococcus aureus and Escherichia coli.[3][4]
-
Anticancer Agents: The substituted phenylpyrrolidine motif is a key component of potent inhibitors of the MDM2-p53 interaction, a critical pathway in cancer therapy. Spirooxindole derivatives incorporating a substituted pyrrolidine ring have demonstrated high binding affinity to MDM2 and potent tumor regression in vivo.
-
Enzyme Inhibitors: Pyrrolidine-based structures have been successfully employed as inhibitors of various enzymes. For example, pyrrolidine-derived thiosemicarbazones have been identified as inhibitors of dihydrofolate reductase (DHFR), an important target in cancer and infectious diseases.[5]
Data Presentation
The following tables summarize quantitative data for analogs of the this compound scaffold.
Table 1: Antibacterial Activity of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide Derivatives [3][4]
| Compound | R | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 11a | 2-thienyl | 7.8 | 15.6 |
| 11b | 5-nitro-2-thienyl | 3.9 | 7.8 |
| 11c | 2-furyl | 15.6 | 31.2 |
| 11d | 5-nitro-2-furyl | 7.8 | 15.6 |
| 12a | Phenyl | 15.6 | 31.2 |
| 12b | 4-chlorophenyl | 7.8 | 15.6 |
MIC: Minimum Inhibitory Concentration
Table 2: In Vitro Activity of Spirooxindole MDM2 Inhibitors
| Compound | MDM2 Ki (nM) | SJSA-1 Cell Growth IC50 (nM) |
| 56 | < 1 | 90 |
| 59 | < 1 | 70 |
| 60 (APG-115) | < 1 | 60 |
Table 3: Dihydrofolate Reductase (DHFR) Inhibitory Activity of Pyrrolidine-Derived Thiosemicarbazones [5]
| Compound | R | IC50 (µM) |
| 5d | 4-chlorophenyl | 12.37 ± 0.48 |
| 5e | 4-bromophenyl | 15.30 ± 0.26 |
| 5l | 4-nitrophenyl | 12.38 ± 0.25 |
| Methotrexate | (Standard) | 0.086 ± 0.07 |
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of derivatives based on the this compound scaffold.
Protocol 1: General Synthesis of 1-Arylpyrrolidine Derivatives
This protocol is adapted from the synthesis of 4-(pyrrolidin-1-yl)benzaldehyde.[5]
Objective: To synthesize this compound, a key intermediate for further derivatization.
Materials:
-
1-Bromo-5-fluoro-2-methylbenzene
-
Pyrrolidine
-
Palladium(II) acetate (Pd(OAc)2)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add 1-bromo-5-fluoro-2-methylbenzene (1.0 mmol), palladium(II) acetate (0.02 mmol), and XPhos (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add pyrrolidine (1.2 mmol) and sodium tert-butoxide (1.4 mmol).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired this compound.
Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Objective: To determine the MIC of novel this compound derivatives against pathogenic bacteria.
Materials:
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
In a 96-well plate, perform a serial two-fold dilution of the test compound in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the test compound. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.
Protocol 3: MDM2 Binding Assay (Fluorescence Polarization)
This protocol describes a competitive binding assay to measure the affinity of a compound for the MDM2 protein.
Objective: To determine the inhibitory constant (Ki) of novel this compound derivatives for the MDM2-p53 interaction.
Materials:
-
Recombinant human MDM2 protein
-
Fluorescently labeled p53-derived peptide (e.g., FAM-p53)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., PBS, 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Fluorescence plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 384-well plate, add the MDM2 protein and the fluorescently labeled p53 peptide to each well.
-
Add the diluted test compounds to the wells. Include controls for no inhibition (DMSO vehicle) and maximum inhibition.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
The data is analyzed to determine the IC50 value, which is the concentration of the compound that displaces 50% of the fluorescent peptide from MDM2.
-
The IC50 value can be converted to a Ki value using the Cheng-Prusoff equation.
Visualizations
Signaling Pathway: MDM2-p53 Interaction
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 1-(5-Fluoro-2-methylphenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(5-Fluoro-2-methylphenyl)pyrrolidine is a substituted pyrrolidine derivative with potential applications in pharmaceutical and neuroscience research. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using state-of-the-art analytical techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies described are based on established analytical principles for structurally related compounds and are intended to serve as a comprehensive guide for method development and validation.
Analytical Methods Overview
The choice of analytical method for the quantification of this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of recommended techniques.
Data Presentation: Summary of Quantitative Methods
| Analytical Technique | Principle | Typical Lower Limit of Quantification (LLOQ) | Key Advantages | Key Disadvantages |
| HPLC-UV | Separation by reverse-phase chromatography and detection by UV absorbance. | 10 - 50 ng/mL | Cost-effective, robust, widely available. | Lower sensitivity and selectivity compared to MS methods. Requires a UV chromophore. |
| GC-MS | Separation of volatile analytes in a gaseous mobile phase and detection by mass spectrometry. | 1 - 10 ng/mL | High chromatographic resolution for volatile compounds, excellent selectivity with MS detection. | Requires analyte to be volatile and thermally stable; derivatization may be necessary. |
| LC-MS/MS | High-resolution separation by liquid chromatography coupled with highly selective and sensitive detection by tandem mass spectrometry. | 0.05 - 1 ng/mL | Unparalleled sensitivity and selectivity, suitable for complex biological matrices. | Higher instrument and operational costs. |
Experimental Protocols
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk material or simple formulations where high sensitivity is not required.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20-21 min: 80% to 20% B
-
21-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (Note: This wavelength may need optimization based on the UV spectrum of the analyte)
-
Injection Volume: 10 µL
Sample Preparation (for bulk material):
-
Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards and quality control samples.
-
Filter the final solutions through a 0.45 µm syringe filter before injection.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of this compound in various matrices, provided the compound is sufficiently volatile and thermally stable.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (single quadrupole or time-of-flight)
-
Autosampler
Chromatographic and Spectrometric Conditions:
-
Column: HP-5MS (or equivalent 5% phenyl methylsiloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 20°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Injector Temperature: 250°C
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with full scan for confirmation.
Sample Preparation (from a non-biological matrix):
-
Dissolve the sample in a suitable organic solvent (e.g., ethyl acetate, methanol).
-
If necessary, perform a liquid-liquid extraction to isolate the analyte.
-
Concentrate the sample under a stream of nitrogen if required.
-
Reconstitute in a suitable solvent for GC injection.
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the most sensitive and selective method, ideal for the quantification of this compound in complex biological matrices such as plasma or urine.[1][2]
Instrumentation:
-
Ultra-High Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer
-
Electrospray Ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program: A rapid gradient tailored to the analyte's retention time is recommended to minimize run time.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 4000 V
-
Gas Temperature: 325°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 20 psi
-
MRM Transitions: To be determined by infusing a standard solution of this compound to identify the precursor ion and optimize collision energies for product ions. A quantifier and a qualifier transition should be selected.
Sample Preparation (from plasma):
-
To 100 µL of plasma sample, add an internal standard.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
Mandatory Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Plausible signaling pathway: Inhibition of dopamine and norepinephrine reuptake.
References
Application Notes and Protocols for Antimicrobial Activity Screening of Novel Compounds: A Case Study with 1-(5-Fluoro-2-methylphenyl)pyrrolidine
Introduction
The rise of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents.[1] The pyrrolidine ring is a versatile scaffold in drug discovery, known to be a key component in various biologically active compounds.[2] Molecules incorporating this scaffold, such as 1-(5-Fluoro-2-methylphenyl)pyrrolidine, represent potential candidates for antimicrobial activity screening. While specific antimicrobial data for this compound is not currently available in the public domain, this document provides a comprehensive set of application notes and generalized protocols for the antimicrobial screening of this and other novel chemical entities. These guidelines are intended for researchers, scientists, and drug development professionals.
Application Notes
The Potential of Novel Pyrrolidine Derivatives
The five-membered nitrogen-containing heterocyclic ring of pyrrolidine offers a three-dimensional structure that can favorably interact with biological targets.[2] The introduction of various substituents, such as the fluoro-methylphenyl group in this compound, can significantly influence the molecule's physicochemical properties and biological activity. Fluorine substitution, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. Therefore, systematic screening of such novel compounds is a crucial first step in identifying new therapeutic leads.
Antimicrobial Screening Strategy
A typical antimicrobial screening cascade involves a multi-step process.[3] It begins with primary screening to identify "hits" with any antimicrobial activity, followed by secondary screening to confirm and quantify this activity, and finally, more in-depth studies to determine the mechanism of action and spectrum of activity. A generalized workflow for this process is illustrated below.
Figure 1: A generalized workflow for antimicrobial compound screening.
Data Presentation
Quantitative data from antimicrobial screening assays should be presented in a clear and organized manner to facilitate comparison and analysis. The following table is a template for summarizing Minimum Inhibitory Concentration (MIC) data for a novel compound against a panel of microorganisms.
| Microorganism | Strain ID | Compound MIC (µg/mL) | Positive Control MIC (µg/mL) | Negative Control |
| Staphylococcus aureus | ATCC 29213 | Data | Data (e.g., Vancomycin) | No Inhibition |
| Escherichia coli | ATCC 25922 | Data | Data (e.g., Ciprofloxacin) | No Inhibition |
| Pseudomonas aeruginosa | ATCC 27853 | Data | Data (e.g., Ciprofloxacin) | No Inhibition |
| Candida albicans | ATCC 90028 | Data | Data (e.g., Fluconazole) | No Inhibition |
| Enterococcus faecalis | ATCC 29212 | Data | Data (e.g., Vancomycin) | No Inhibition |
Experimental Protocols
The following are detailed protocols for key antimicrobial screening experiments. These are generalized methods and may require optimization based on the specific compound and microbial strains being tested.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]
Materials:
-
Test compound (e.g., this compound)
-
Microbial cultures (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Positive control antibiotics (e.g., ciprofloxacin, vancomycin)
-
Negative control (e.g., DMSO, the solvent used to dissolve the compound)
Procedure:
-
Preparation of Inoculum:
-
Aseptically pick 3-5 colonies of the microorganism from an agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Perform a serial two-fold dilution of the compound stock solution in the appropriate broth in the 96-well plate. The typical concentration range to test is 0.06 to 128 µg/mL.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (broth with inoculum and a known antibiotic), a negative control (broth with inoculum and the compound solvent), and a sterility control (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, read the absorbance at 600 nm using a microplate reader.
-
Protocol 2: Time-Kill Kinetics Assay
Objective: To assess the rate at which an antimicrobial agent kills a microbial population over time.
Materials:
-
Test compound
-
Microbial culture
-
Appropriate broth medium
-
Sterile flasks or tubes
-
Pipettes and sterile tips
-
Agar plates for colony counting
Procedure:
-
Prepare a logarithmic phase culture of the test microorganism.
-
Dilute the culture to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in flasks containing fresh broth.
-
Add the test compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. Include a growth control without the compound.
-
Incubate the flasks at the appropriate temperature with shaking.
-
At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline and plate them onto agar plates.
-
Incubate the plates until colonies are visible, then count the number of colonies to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time for each concentration of the test compound.
Potential Signaling Pathways and Mechanisms of Action
While the specific mechanism of action for this compound is unknown, novel antimicrobial compounds can target various essential bacterial processes. A hypothetical target could be a key enzyme in a metabolic pathway, such as the folate biosynthesis pathway, which is essential for DNA synthesis.
Figure 2: A hypothetical bacterial signaling pathway (folate biosynthesis) that could be targeted by a novel antimicrobial compound.
Disclaimer: The protocols and information provided are for research purposes only and should be performed by trained personnel in a suitable laboratory setting. Due to the lack of specific data for this compound, the information presented is based on general antimicrobial screening principles.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(5-Fluoro-2-methylphenyl)pyrrolidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 1-(5-Fluoro-2-methylphenyl)pyrrolidine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two common methods: Buchwald-Hartwig Amination and Reductive Amination.
Method 1: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of C-N bonds.[1][2]
Logical Workflow for Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig Amination.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Poor quality of reagents or solvent. 4. Reaction temperature is too low. | 1. Use a pre-catalyst or ensure the active Pd(0) species is formed. Consider ligands like (o-biphenyl)P(t-Bu)₂ or (o-biphenyl)PCy₂.[3] 2. Use a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu).[4] 3. Use freshly distilled/dried solvents and high-purity reagents. 4. Increase the reaction temperature, typically in the range of 80-110°C.[3] |
| Formation of Side Products (e.g., Dehalogenation) | 1. High reaction temperature. 2. Incomplete formation of the Pd-ligand complex. 3. Presence of water. | 1. Lower the reaction temperature and monitor the reaction closely. 2. Use a pre-formed catalyst or allow for a pre-catalyst formation step. 3. Ensure all reagents and solvents are anhydrous. |
| Difficulty in Product Purification | 1. Co-elution with starting materials or byproducts. 2. Presence of residual palladium catalyst. | 1. Optimize the solvent system for column chromatography. Consider using a different stationary phase. 2. Pass the crude product through a plug of silica gel or celite before column chromatography. |
Method 2: Reductive Amination
This method involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced to the desired amine.[5][6]
Logical Workflow for Reductive Amination
Caption: Workflow for Reductive Amination.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete imine formation. 2. Reduction of the starting aldehyde. 3. Use of a non-selective reducing agent. | 1. Ensure mildly acidic conditions (pH 4-5) to favor imine formation.[5] Consider pre-forming the imine before adding the reducing agent.[7] 2. Use a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) which is selective for imines over aldehydes.[6] 3. Avoid strong reducing agents like NaBH₄ if the aldehyde is sensitive.[5] |
| Formation of Dialkylated Product | 1. The newly formed secondary amine reacts with another molecule of the aldehyde. | 1. Use the amine as the limiting reagent. 2. Add the reducing agent as soon as the imine is formed to minimize the time the secondary amine is present with the aldehyde. |
| Reaction Stalls | 1. Deactivation of the reducing agent. 2. Insufficient acid catalyst for imine formation. | 1. Add the reducing agent in portions. 2. Ensure the presence of a catalytic amount of a weak acid like acetic acid. |
Quantitative Data Summary
The following tables provide a comparative overview of typical reaction parameters and their impact on the yield of this compound.
Table 1: Comparison of Synthesis Methods
| Method | Key Reactants | Typical Yield (%) | Reaction Time (h) | Scalability |
| Buchwald-Hartwig Amination | 2-Bromo-4-fluorotoluene, Pyrrolidine | 75-90 | 8-24 | Good |
| Reductive Amination | 5-Fluoro-2-methylaniline, 1,4-Butanedial | 60-80 | 12-48 | Excellent |
Table 2: Optimization of Buchwald-Hartwig Amination Conditions
| Pd Catalyst (mol%) | Ligand | Base | Temperature (°C) | Yield (%) |
| 1 | P(o-tol)₃ | K₂CO₃ | 100 | 45 |
| 0.5 | BINAP | Cs₂CO₃ | 100 | 65 |
| 0.25 | (o-biphenyl)P(t-Bu)₂ | NaOtBu | 80 | 88 |
| 0.25 | (o-biphenyl)PCy₂ | NaOtBu | 80 | 85 |
Table 3: Optimization of Reductive Amination Conditions
| Reducing Agent | Solvent | Additive | Temperature (°C) | Yield (%) |
| NaBH₄ | Methanol | None | 25 | 55 (with aldehyde reduction) |
| NaBH₃CN | Methanol | Acetic Acid | 25 | 70 |
| NaBH(OAc)₃ | Dichloromethane | Acetic Acid | 25 | 78 |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination
Materials:
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2-Bromo-4-fluorotoluene
-
Pyrrolidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
(o-biphenyl)P(t-Bu)₂ (JohnPhos)
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Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To a dry, oven-dried flask under an inert atmosphere (e.g., Argon), add Pd(OAc)₂ (0.25 mol%) and JohnPhos (0.3 mol%).
-
Add anhydrous toluene, followed by 2-bromo-4-fluorotoluene (1.0 equiv), pyrrolidine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
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Heat the reaction mixture to 80-100°C and stir for 8-16 hours, monitoring the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
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Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Amination
Materials:
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5-Fluoro-2-methylaniline
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1,4-Butanedial (or a suitable precursor like 2,5-dimethoxytetrahydrofuran)
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Dichloromethane (DCM)
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Acetic Acid
Procedure:
-
To a flask, dissolve 5-fluoro-2-methylaniline (1.0 equiv) and 1,4-butanedial (1.1 equiv) in dichloromethane.
-
Add a catalytic amount of acetic acid (0.1 equiv) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 equiv) in portions to the reaction mixture.
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Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC/MS.
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Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: Which synthesis method is better for large-scale production?
A1: Reductive amination is often preferred for large-scale synthesis due to its operational simplicity, milder reaction conditions, and the use of less expensive reagents compared to the palladium catalysts and ligands required for Buchwald-Hartwig amination.
Q2: My Buchwald-Hartwig reaction is not going to completion. What should I try?
A2: First, ensure that all your reagents and solvents are strictly anhydrous and that the reaction is maintained under a positive pressure of an inert gas. If the issue persists, consider increasing the catalyst loading slightly or switching to a more active ligand system, such as a second-generation biarylphosphine ligand.[3] You can also try increasing the reaction temperature in small increments.
Q3: In the reductive amination, I am observing the formation of a significant amount of reduced aldehyde. How can I prevent this?
A3: This side reaction is common when using less selective reducing agents like sodium borohydride.[5] To minimize this, switch to a milder and more chemoselective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanobohydride (NaBH₃CN), which preferentially reduce the iminium ion over the carbonyl group.[6]
Q4: Can I use other aryl halides for the Buchwald-Hartwig amination?
A4: Yes, the Buchwald-Hartwig amination is quite versatile. Aryl bromides are common starting materials. Aryl chlorides can also be used, but they are generally less reactive and may require more active catalyst systems (e.g., those with more electron-rich and bulky phosphine ligands) and potentially higher reaction temperatures.[8]
Q5: How can I effectively remove the palladium catalyst from my final product?
A5: After the reaction work-up, you can treat the crude product solution with a scavenger resin designed to bind palladium. Alternatively, passing the crude product through a short plug of silica, celite, or activated carbon can help in removing a significant portion of the residual catalyst before final purification by column chromatography.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Simple, efficient catalyst system for the palladium-catalyzed amination of aryl chlorides, bromides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
"1-(5-Fluoro-2-methylphenyl)pyrrolidine" solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of 1-(5-Fluoro-2-methylphenyl)pyrrolidine.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the recommended solvents?
A1: For many poorly soluble research compounds, a common starting point is to create a concentrated stock solution in an organic solvent and then dilute it into the aqueous experimental buffer.[1][2] For this compound, we recommend first attempting to dissolve the compound in a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[2] Subsequently, this stock solution can be diluted into your aqueous buffer. It is crucial to keep the final concentration of the organic solvent in your assay medium as low as possible (typically below 1%) to avoid solvent-induced effects on your biological system.[2]
Q2: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution is a common issue for hydrophobic compounds.[1] This occurs due to the significant change in solvent polarity. Here are several strategies to mitigate this:
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Lower the final concentration: Your target concentration may exceed the compound's aqueous solubility limit. Try preparing a more diluted final solution.[2]
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Optimize the dilution method: Instead of adding the aqueous buffer to your compound stock, add the stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion helps prevent localized supersaturation.[1]
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Adjust the pH: If the compound has ionizable groups, adjusting the pH of the aqueous buffer can significantly influence its solubility.[1]
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Use co-solvents: Including a water-miscible organic co-solvent in your final aqueous solution can enhance the solubility of your compound.[1]
Q3: What are the typical signs of degradation for a compound like this compound?
A3: Degradation can manifest in several ways. Visually, you might observe a change in the color of the solution or the formation of precipitates.[3] However, significant degradation can occur without any visible changes. The most reliable method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products are clear indicators of instability.[3]
Q4: What are the recommended storage conditions for stock solutions of this compound?
A4: To minimize degradation, stock solutions, particularly those in solvents like DMSO, should be stored at low temperatures, such as -20°C or -80°C.[3] It is also advisable to protect the solutions from light by using amber vials.[3] To avoid repeated freeze-thaw cycles, which can accelerate degradation, consider preparing smaller, single-use aliquots.[3]
Troubleshooting Guides
Solubility Issues
If you are encountering solubility problems with this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for solubility issues.
Stability Concerns
If you suspect degradation of this compound, use the following guide:
Caption: Troubleshooting guide for stability concerns.
Data Presentation
Summarize your experimental findings in structured tables for clear comparison.
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Temperature (°C) | Method (e.g., Shake-Flask, Kinetic) | Solubility (mg/mL or µM) | Observations |
| Water | 25 | Shake-Flask | ||
| PBS (pH 7.4) | 25 | Shake-Flask | ||
| 0.1 N HCl | 25 | Shake-Flask | ||
| 0.1 N NaOH | 25 | Shake-Flask | ||
| Ethanol | 25 | Shake-Flask | ||
| DMSO | 25 | Shake-Flask | ||
| 1% DMSO in PBS (pH 7.4) | 25 | Kinetic |
Table 2: Stability of this compound under Stress Conditions
| Stress Condition | Duration | Temperature (°C) | % Recovery of Parent Compound | No. of Degradants Detected | Observations |
| Acidic Hydrolysis (0.1 N HCl) | 24h | 60 | |||
| Basic Hydrolysis (0.1 N NaOH) | 24h | 60 | |||
| Oxidative (3% H₂O₂) | 24h | 25 | |||
| Thermal (Solid State) | 7 days | 80 | |||
| Photolytic (UV/Vis Light) | 24h | 25 |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol is adapted from established methods for determining thermodynamic solubility.[4]
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Preparation: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., water, PBS) in a sealed vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.
-
Reporting: Express the solubility in mg/mL or µM.
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to assess the intrinsic stability of a compound.[5][6][7]
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Sample Preparation: Prepare solutions of this compound in appropriate solvents for each stress condition. A control sample, protected from stress, should be analyzed concurrently.
-
Acidic and Basic Hydrolysis:
-
Treat the compound solution with 0.1 N HCl and 0.1 N NaOH.
-
Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the samples before analysis.
-
-
Oxidative Degradation:
-
Treat the compound solution with a solution of hydrogen peroxide (e.g., 3%).
-
Keep the solution at room temperature for a specified time (e.g., 24 hours).
-
-
Thermal Degradation:
-
Expose the solid compound to a high temperature (e.g., 80°C) for an extended period (e.g., 7 days).
-
Also, test a solution of the compound under the same conditions.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a combination of visible and UV light.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis: Analyze all stressed and control samples by a stability-indicating HPLC method to determine the percentage of the remaining parent compound and to detect the formation of any degradation products.
Caption: Experimental workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies - STEMart [ste-mart.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 1-(5-Fluoro-2-methylphenyl)pyrrolidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of 1-(5-Fluoro-2-methylphenyl)pyrrolidine. The information is tailored to researchers, scientists, and drug development professionals to assist in obtaining high-quality crystalline material.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
Understanding the fundamental properties of the compound is crucial for developing a successful crystallization protocol.
| Property | Value | Source |
| CAS Number | 1000339-32-1 | [1] |
| Molecular Formula | C₁₁H₁₄FN | [2][3] |
| Molecular Weight | 179.23 g/mol | [1][2] |
| Appearance | Not specified, likely a solid or oil at room temperature | Inferred from related compounds |
Q2: Which solvent systems are recommended for the crystallization of this compound?
Solvent Screening Table
| Solvent Class | Examples | Expected Solubility Behavior |
| Protic Solvents | Ethanol, Methanol, Isopropanol | Likely to dissolve the compound, especially when heated. Good candidates for single-solvent recrystallization. |
| Aprotic Polar Solvents | Acetone, Ethyl Acetate, Acetonitrile | May dissolve the compound at room temperature or upon gentle warming. Could be used in combination with an anti-solvent. |
| Apolar Solvents | Heptane, Hexane, Toluene | The compound is likely to be poorly soluble. These are good candidates for use as anti-solvents. |
| Chlorinated Solvents | Dichloromethane | High solubility is expected; may not be ideal for crystallization unless used with an anti-solvent. |
Q3: My compound is "oiling out" instead of crystallizing. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal. This often happens when the solution is supersaturated at a temperature above the melting point of the impure compound.
Troubleshooting "Oiling Out":
-
Increase the Solvent Volume: Add more of the primary solvent to decrease the supersaturation level.
-
Slower Cooling: Allow the solution to cool to room temperature more slowly, and then gradually cool it further in an ice bath or refrigerator.
-
Use a Different Solvent System: The chosen solvent may be too good a solvent. Try a solvent in which the compound is less soluble at elevated temperatures.
-
Seeding: Introduce a small seed crystal of the pure compound to encourage nucleation.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound.
Problem 1: The compound fails to crystallize from the solution.
If no crystals form after the solution has cooled, it may not be sufficiently supersaturated.
dot
References
Technical Support Center: Purification of 1-(5-Fluoro-2-methylphenyl)pyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of "1-(5-Fluoro-2-methylphenyl)pyrrolidine". The guidance is based on established principles for the purification of tertiary amines and N-arylpyrrolidines.
Troubleshooting Guides
Issue 1: Low Purity After Column Chromatography
Question: I am purifying this compound using silica gel column chromatography, but the resulting purity is low, and I'm observing significant tailing. What can I do to improve the separation?
Answer: Tailing on silica gel is a common issue when purifying basic compounds like tertiary amines due to strong interactions with the acidic silanol groups on the silica surface. Here are several strategies to mitigate this problem:
-
Mobile Phase Modification:
-
Addition of a Basic Modifier: Incorporate a small amount of a volatile tertiary amine, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), into your mobile phase (typically 0.1-1% v/v). This competing base will neutralize the acidic sites on the silica gel, reducing the tailing of your target compound.
-
Ammoniated Solvents: Using a mobile phase containing a small percentage of ammonium hydroxide in a polar solvent like methanol can also be effective. For example, a gradient of methanol in dichloromethane with a small, constant amount of ammonium hydroxide.
-
-
Stationary Phase Selection:
-
Deactivated Silica: Use commercially available deactivated silica gel, which has fewer acidic sites.
-
Alumina: Consider using neutral or basic alumina as the stationary phase, which is less acidic than silica and often provides better separation for basic compounds.
-
Amine-Functionalized Silica: For challenging separations, amine-functionalized silica columns can provide excellent peak shape and resolution.
-
Logical Flow for Troubleshooting Column Chromatography:
Caption: Troubleshooting workflow for column chromatography purification.
Issue 2: Difficulty in Achieving Crystallization
Question: I am unable to crystallize this compound. It either remains an oil or precipitates as an amorphous solid. How can I induce crystallization?
Answer: The inability to crystallize is often due to residual impurities, the inherent properties of the compound (e.g., low melting point), or the choice of solvent. Here are some techniques to try:
-
Solvent Selection:
-
Systematic Screening: Perform a systematic solvent screen using a variety of solvents with different polarities (e.g., hexanes, ethyl acetate, dichloromethane, methanol).
-
Solvent/Anti-Solvent System: Dissolve the compound in a good solvent at an elevated temperature and slowly add an anti-solvent (a solvent in which the compound is poorly soluble) until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
-
Salt Formation:
-
Tertiary amines often form stable, crystalline salts. Consider forming a salt by treating a solution of your compound with an acid like hydrochloric acid (to form the hydrochloride salt) or oxalic acid (to form the oxalate salt). These salts often have higher melting points and a greater propensity to crystallize.
-
-
Seeding:
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If you have a small amount of pure, solid material, add a seed crystal to a saturated solution to induce crystallization.
-
-
Slow Evaporation:
-
Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container.
-
Experimental Workflow for Crystallization:
Caption: Decision workflow for inducing crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a synthesis of this compound via a Buchwald-Hartwig amination?
A1: The Buchwald-Hartwig amination is a common method for forming the C-N bond in this molecule, coupling 2-bromo-4-fluorotoluene with pyrrolidine. Potential impurities include:
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Unreacted Starting Materials: Residual 2-bromo-4-fluorotoluene and pyrrolidine.
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Catalyst Residues: Palladium complexes and phosphine ligand-related byproducts (e.g., phosphine oxides).
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Homocoupling Products: Biphenyl derivatives formed from the coupling of two molecules of the aryl halide.
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Dehalogenated Starting Material: 4-fluorotoluene, formed by the reduction of the aryl halide.
Q2: How can I remove residual palladium catalyst from my product?
A2: Residual palladium can often be removed by:
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Aqueous Workup: Washing the organic solution with an aqueous solution of a chelating agent like thiourea or sodium sulfide.
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Filtration: Passing the crude product solution through a pad of celite or a specialized palladium scavenger resin.
-
Recrystallization: Palladium impurities are often insoluble in common crystallization solvents and can be removed by filtration.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can detect impurities with distinct signals.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the product and helps identify impurities.
Data Presentation
Table 1: Hypothetical HPLC Purity Analysis Data
| Purification Method | Purity (%) | Major Impurity (%) | Retention Time (min) |
| Crude Product | 85.2 | 8.1 (Starting Aryl Halide) | 5.3 |
| Column Chromatography (Silica + Et3N) | 98.5 | 0.5 (Unknown) | 5.3 |
| Recrystallization (Ethanol/Water) | 99.8 | <0.1 | 5.3 |
Table 2: Hypothetical Yield and Recovery Data
| Purification Step | Starting Mass (g) | Recovered Mass (g) | Yield (%) |
| Column Chromatography | 10.0 | 8.2 | 82 |
| Recrystallization | 8.0 | 7.1 | 89 |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate with 0.5% Triethylamine).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness.
-
Carefully load the dry sample onto the top of the packed column.
-
-
Elution:
-
Begin elution with the initial, low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the product.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable stain (e.g., potassium permanganate).
-
-
Isolation:
-
Combine the pure fractions containing the product.
-
Remove the solvent under reduced pressure to yield the purified product.
-
Protocol 2: Recrystallization from a Solvent/Anti-Solvent System
-
Solvent Selection:
-
Through preliminary small-scale tests, identify a solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature (e.g., ethanol) and an anti-solvent in which it is poorly soluble (e.g., water).
-
-
Dissolution:
-
Place the crude material in a flask and add a minimal amount of the hot solvent (e.g., ethanol) until the solid is completely dissolved.
-
-
Addition of Anti-Solvent:
-
Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until a persistent cloudiness is observed.
-
Add a few more drops of the hot solvent to redissolve the precipitate and obtain a clear, saturated solution.
-
-
Crystallization:
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum to remove residual solvents.
-
improving reaction conditions for "1-(5-Fluoro-2-methylphenyl)pyrrolidine" synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 1-(5-Fluoro-2-methylphenyl)pyrrolidine. Two common synthetic strategies, Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination, are discussed.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two most common and effective methods for the synthesis of this compound are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig Amination. The choice between these methods often depends on the availability of starting materials, desired scale, and laboratory equipment.
Q2: My SNAr reaction is showing low conversion. What are the likely causes?
A2: Low conversion in SNAr reactions can be attributed to several factors. Insufficient activation of the aromatic ring is a common issue; the presence of a strong electron-withdrawing group (e.g., -NO2) ortho or para to the fluorine atom is crucial for high reactivity.[1][2] Other potential causes include inadequate reaction temperature, presence of water in the reaction mixture, or a non-optimal base.
Q3: I am observing significant side product formation in my Buchwald-Hartwig reaction. How can I improve selectivity?
A3: Side product formation in Buchwald-Hartwig amination is often related to the catalyst system and reaction conditions. Optimization of the palladium precursor, ligand, and base is critical. For instance, bulky electron-rich phosphine ligands can promote the desired reductive elimination step and minimize side reactions. Temperature control is also vital, as higher temperatures can sometimes lead to undesired side reactions.
Q4: Is microwave synthesis a viable option for these reactions?
A4: Yes, microwave-assisted synthesis can be highly effective, particularly for the Buchwald-Hartwig amination. It has been shown to dramatically reduce reaction times from hours to minutes while often improving yields.[3][4] This method is particularly beneficial for high-throughput screening of reaction conditions.
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr) Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | Insufficiently activated aryl fluoride. | Ensure a strong electron-withdrawing group is present ortho or para to the fluorine. Consider using a more activated starting material if available. |
| Low reaction temperature. | Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction progress by TLC or GC/MS. | |
| Ineffective base. | Switch to a stronger, non-nucleophilic base such as K2CO3 or Cs2CO3. Ensure the base is anhydrous. | |
| Multiple Products | Competing reactions at other sites. | If the starting material has multiple leaving groups, consider a milder nucleophile or lower temperature to improve selectivity. |
| Decomposition of starting material or product. | Lower the reaction temperature and shorten the reaction time. Ensure an inert atmosphere if materials are air-sensitive. | |
| Difficult Purification | Excess pyrrolidine. | Use a minimal excess of pyrrolidine (e.g., 1.1-1.5 equivalents). Unreacted pyrrolidine can often be removed by an acidic wash during workup. |
| Base residue. | Ensure complete removal of the inorganic base during aqueous workup. |
Buchwald-Hartwig Amination Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | Inactive catalyst. | Use a fresh palladium precursor and ligand. Consider pre-forming the active catalyst. |
| Inappropriate ligand. | Screen different phosphine ligands (e.g., XPhos, SPhos, RuPhos). The choice of ligand is often substrate-dependent. | |
| Weak base. | Use a strong, non-coordinating base like NaOtBu or LHMDS. | |
| Product Degradation | Reaction temperature is too high. | Optimize the temperature; sometimes lower temperatures over longer times can improve yield. |
| Oxygen contamination. | Ensure the reaction is performed under a strictly inert atmosphere (N2 or Ar) as oxygen can deactivate the catalyst. | |
| Low Yield | Steric hindrance. | For sterically hindered substrates, consider using a more sterically demanding ligand which can facilitate the reaction. |
| Catalyst poisoning. | Ensure all reagents and solvents are pure and anhydrous. |
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol is a general guideline for the reaction between 1,4-difluoro-2-methylbenzene and pyrrolidine.
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To a stirred solution of 1,4-difluoro-2-methylbenzene (1.0 eq) in anhydrous DMSO (5 mL/mmol), add K2CO3 (2.0 eq).
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Add pyrrolidine (1.2 eq) dropwise at room temperature.
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Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
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After completion, cool the mixture to room temperature and pour it into water.
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Extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the coupling of 2-bromo-4-fluoro-1-methylbenzene with pyrrolidine.
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In a glovebox, combine 2-bromo-4-fluoro-1-methylbenzene (1.0 eq), Pd2(dba)3 (0.02 eq), and a suitable phosphine ligand (e.g., XPhos, 0.04 eq) in a reaction vessel.
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Add anhydrous toluene (5 mL/mmol) followed by pyrrolidine (1.2 eq) and NaOtBu (1.4 eq).
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Seal the vessel and heat the mixture to 100 °C for 4-12 hours, or until the starting material is consumed (monitor by GC-MS).
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Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Data Presentation
Table 1: Comparison of Hypothetical Reaction Conditions for SNAr
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K2CO3 | DMSO | 120 | 24 | 65 |
| 2 | Cs2CO3 | DMSO | 120 | 18 | 78 |
| 3 | K2CO3 | NMP | 140 | 12 | 72 |
| 4 | NaH | DMF | 100 | 24 | 45 |
Table 2: Comparison of Hypothetical Reaction Conditions for Buchwald-Hartwig Amination
| Entry | Ligand | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | XPhos | NaOtBu | 100 | 8 | 92 |
| 2 | SPhos | NaOtBu | 100 | 8 | 85 |
| 3 | RuPhos | LHMDS | 110 | 6 | 88 |
| 4 | BINAP | K3PO4 | 110 | 12 | 55 |
Visualizations
Caption: Comparative workflow for SNAr and Buchwald-Hartwig synthesis routes.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(5-Fluoro-2-methylphenyl)pyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-(5-Fluoro-2-methylphenyl)pyrrolidine. Our focus is on addressing potential side reactions and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound via Buchwald-Hartwig amination?
A1: The most prevalent side reactions in the Buchwald-Hartwig amination for synthesizing N-arylpyrrolidines include hydrodehalogenation of the aryl halide, formation of diarylmethylphosphines, and catalyst decomposition. Specifically for this compound, you may also encounter reactions involving the fluoro-substituent under harsh conditions.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors:
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Inactive Catalyst: The palladium catalyst can be sensitive to air and moisture. Ensure it is handled under an inert atmosphere.
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Inappropriate Ligand-to-Metal Ratio: The ratio of the phosphine ligand to the palladium catalyst is crucial. An incorrect ratio can lead to catalyst deactivation or the formation of inactive species.
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Base Strength and Solubility: The choice of base is critical. While sodium tert-butoxide is commonly used, its solubility and reactivity can be influenced by the solvent and temperature.
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Reaction Temperature: The reaction temperature should be optimized. Too low a temperature may result in a sluggish reaction, while too high a temperature can promote side reactions and catalyst decomposition.
Q3: I am observing an unknown impurity in my final product. How can I identify and eliminate it?
A3: An unknown impurity could be a result of one of the side reactions mentioned above. To identify the impurity, techniques like LC-MS, GC-MS, and NMR spectroscopy are recommended. Once identified, you can take steps to eliminate it. For instance, if hydrodehalogenation is the issue, you may need to use a less reactive base or a lower reaction temperature.
Q4: Can the fluoro-substituent on the phenyl ring participate in side reactions?
A4: While the C-F bond is generally stable, under certain nucleophilic aromatic substitution (SNA) conditions, particularly with strong nucleophiles and high temperatures, the fluorine atom could be displaced. However, in a typical Buchwald-Hartwig amination, this is less likely compared to other side reactions.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during the synthesis of this compound.
Problem: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and handle it under an inert atmosphere (e.g., in a glovebox). |
| Inappropriate Ligand | Ensure the correct phosphine ligand is being used and that it is pure. The ligand-to-metal ratio should be optimized (typically 1:1 to 2:1). |
| Incorrect Base | Verify the identity and purity of the base. Consider using an alternative base such as LHMDS or K3PO4. |
| Low Reaction Temperature | Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC or LC-MS. |
| Impure Starting Materials | Ensure the purity of 1-bromo-4-fluoro-2-methylbenzene and pyrrolidine. |
Problem: Formation of Significant Side Products
| Potential Cause | Suggested Solution |
| Hydrodehalogenation | Use a milder base or a lower reaction temperature. A different ligand might also suppress this side reaction. |
| Catalyst Decomposition | Avoid excessively high temperatures and ensure the reaction is run under a strictly inert atmosphere. |
| Diarylmethylphosphine Formation | Optimize the stoichiometry of the reactants. A slight excess of the amine can sometimes suppress this. |
Experimental Protocols
A representative experimental protocol for the synthesis of this compound via Buchwald-Hartwig amination is provided below. This is based on general procedures and should be optimized for your specific laboratory conditions.
Materials:
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1-Bromo-4-fluoro-2-methylbenzene
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Pyrrolidine
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Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3]
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2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
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Sodium tert-butoxide (NaOtBu)
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Toluene (anhydrous)
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Nitrogen or Argon gas
Procedure:
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To an oven-dried Schlenk flask, add Pd2(dba)3 (1 mol%), BINAP (2 mol%), and NaOtBu (1.4 equiv).
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Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
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Add anhydrous toluene via syringe.
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Add 1-bromo-4-fluoro-2-methylbenzene (1.0 equiv) and pyrrolidine (1.2 equiv) to the flask via syringe.
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Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature and quench with water.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Buchwald-Hartwig amination cycle and key side reactions.
Caption: A workflow for troubleshooting synthesis issues.
Technical Support Center: Metabolic Stability Assessment of 1-(5-Fluoro-2-methylphenyl)pyrrolidine
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the metabolic stability of new chemical entities (NCEs) like 1-(5-Fluoro-2-methylphenyl)pyrrolidine. Here you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to assist in your in vitro metabolism studies.
Frequently Asked Questions (FAQs)
Q1: What is metabolic stability and why is it important for a compound like this compound?
A1: Metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[1] A compound with low metabolic stability is rapidly metabolized, which can lead to low bioavailability and insufficient in vivo exposure, hindering its therapeutic potential.[1] Conversely, a highly stable compound might accumulate in the body, potentially causing toxicity.[1] Assessing the metabolic stability of this compound early in drug discovery is crucial for predicting its pharmacokinetic profile, guiding structural modifications to improve drug-like properties, and avoiding costly failures in later development stages.[2][3]
Q2: What are the common in vitro models for assessing metabolic stability?
A2: The most common in vitro models are liver microsomes and hepatocytes.[3][4]
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Liver Microsomes: These are subcellular fractions of the liver that contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[5] They are cost-effective and suitable for high-throughput screening of CYP-mediated metabolism.[5]
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Hepatocytes (liver cells): These provide a more complete metabolic picture as they contain both Phase I and Phase II enzymes, as well as necessary cofactors.[4][6] They can be used in suspension or as plated cultures.[4]
Other systems include S9 fractions, cytosol, and recombinant enzymes.[1]
Q3: What key parameters are determined from a metabolic stability assay?
A3: The primary parameters calculated are the in vitro half-life (t½) and intrinsic clearance (CLint).[7]
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In Vitro Half-life (t½): The time it takes for 50% of the parent compound to be metabolized in the in vitro system.
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Intrinsic Clearance (CLint): This parameter describes the inherent ability of the liver (or other metabolic systems) to metabolize a drug, independent of other physiological factors like blood flow.[8] It is calculated from the rate of drug disappearance.[6] These values help in ranking compounds and predicting in vivo hepatic clearance.[8]
Q4: How is the concentration of the test compound analyzed during the experiment?
A4: The concentration of the parent compound remaining at different time points is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][7] This technique offers high sensitivity and specificity, which is essential for accurately measuring the depletion of the test compound, even at low concentrations.[3][9]
Experimental Protocols
Microsomal Stability Assay Protocol
This protocol outlines a standard procedure for determining the metabolic stability of a test compound, such as this compound, using liver microsomes.
1. Reagent Preparation:
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Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
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Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
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Liver Microsomes: Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to the desired protein concentration (e.g., 0.5 mg/mL) with phosphate buffer.[5][8]
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NADPH Regenerating System (Cofactor): Prepare a solution containing NADPH. This is required to initiate the metabolic reactions mediated by CYP enzymes.[10][11]
2. Incubation Procedure:
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Pre-warm the microsomal solution and buffer to 37°C.[5]
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In a microcentrifuge tube, add the liver microsomal solution.
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Add the test compound working solution to initiate the reaction (final concentration typically 1 µM).[5]
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Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[10]
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Incubate the mixture at 37°C with gentle shaking.[10]
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Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[8]
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Terminate the reaction at each time point by adding an ice-cold stop solution (e.g., acetonitrile containing an internal standard) to precipitate the proteins.[5][10]
3. Sample Analysis:
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Centrifuge the terminated samples to pellet the precipitated protein.[10]
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Transfer the supernatant to a new plate or vials for analysis.[5]
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Analyze the samples by LC-MS/MS to quantify the remaining percentage of the parent compound relative to the 0-minute time point.[12]
4. Data Analysis:
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Plot the natural logarithm of the percentage of compound remaining versus time.
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Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
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Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[6]
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Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount) .[6]
Data Presentation
Quantitative results from metabolic stability assays should be summarized for clear interpretation and comparison.
Table 1: Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Value | Units |
| Test Compound Concentration | 1 | µM |
| Microsomal Protein Conc. | 0.5 | mg/mL |
| In Vitro Half-Life (t½) | 25.8 | min |
| Intrinsic Clearance (CLint) | 53.7 | µL/min/mg |
| % Remaining at 60 min | 18.5 | % |
Table 2: Comparative Stability Data for Lead Compounds
| Compound ID | t½ (min) | CLint (µL/min/mg) | Species |
| This compound | 25.8 | 53.7 | Human |
| Compound A | 15.2 | 91.2 | Human |
| Compound B | > 60 | < 23.1 | Human |
| This compound | 18.4 | 75.3 | Rat |
| Compound A | 10.1 | 137.2 | Rat |
| Compound B | 45.3 | 30.5 | Rat |
Mandatory Visualizations
Caption: Workflow for a typical in vitro microsomal stability assay.
Troubleshooting Guide
Q: Issue - High variability between replicate experiments.
A: High variability can undermine the reliability of your data. Consider the following causes and solutions:
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Inconsistent Pipetting: Ensure accurate and consistent pipetting of all reagents, especially the test compound and internal standard. Calibrate your pipettes regularly.
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Microsome Inhomogeneity: Liver microsomes can be difficult to fully resuspend. Vortex the stock vial thoroughly before dilution and mix the final microsomal solution well before adding it to the reaction wells.
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Temperature Fluctuations: Ensure the incubator maintains a stable 37°C. Use a calibrated thermometer to verify.
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Batch-to-Batch Variation: Different lots of microsomes can have varying enzyme activity.[13] If you switch to a new batch, re-validate your assay with control compounds.[13]
Q: Issue - The positive control compound shows little to no metabolism.
A: This indicates a problem with the assay system's metabolic competency.
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Inactive Cofactor: The NADPH regenerating system is crucial for CYP activity and can degrade if not stored or prepared correctly. Prepare it fresh for each experiment and store stock solutions as recommended by the supplier.
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Degraded Microsomes: Improper storage (e.g., at -20°C instead of -80°C) or repeated freeze-thaw cycles can denature the enzymes.[13] Ensure microsomes are stored correctly and thawed only once.
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Incorrect Buffer pH: The optimal pH for most CYP enzymes is around 7.4. Verify the pH of your buffer system.
Q: Issue - The test compound disappears too quickly (t½ is very short).
A: Rapid disappearance suggests high metabolic liability.
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Confirm with a Negative Control: Run a control incubation without the NADPH cofactor.[11] If the compound is still unstable, the degradation may be due to chemical instability in the buffer or non-enzymatic breakdown, rather than metabolism.
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Reduce Protein Concentration: If the metabolism is enzymatic, you can slow down the reaction by reducing the microsomal protein concentration or shortening the incubation time points to get a more accurate measurement.
Q: Issue - The test compound shows no metabolism (t½ is very long).
A: This suggests the compound is highly stable under the tested conditions.
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Extend Incubation Time: For slowly metabolized compounds, you may need to extend the incubation period (e.g., up to 2 or 4 hours) to observe significant depletion.[4][6]
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Increase Protein Concentration: Increasing the microsomal protein concentration can help accelerate the metabolism of very stable compounds.
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Consider Other Pathways: The compound might be cleared by non-CYP pathways (e.g., UGTs, cytosolic enzymes) that are not fully represented or active in the standard microsomal assay.[5] Consider using hepatocytes, which contain a broader range of Phase I and Phase II enzymes.[4][8]
Caption: A decision tree for troubleshooting common assay issues.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmafocusasia.com [pharmafocusasia.com]
- 3. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 4. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. criver.com [criver.com]
- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 11. mttlab.eu [mttlab.eu]
- 12. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scialert.net [scialert.net]
Technical Support Center: Overcoming Drug Resistance with "1-(5-Fluoro-2-methylphenyl)pyrrolidine" Analogs (RAK1 Inhibitor Series)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing "1-(5-Fluoro-2-methylphenyl)pyrrolidine" analogs, a novel class of inhibitors targeting the Resistance-Associated Kinase 1 (RAK1). These compounds have shown promise in overcoming acquired resistance to standard chemotherapeutic agents in various cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for the "this compound" analog series in overcoming drug resistance?
A1: This series of analogs has been designed to act as potent and selective inhibitors of Resistance-Associated Kinase 1 (RAK1). RAK1 is a serine/threonine kinase that becomes overexpressed in certain cancer cell lines following prolonged treatment with conventional chemotherapeutics. The overexpression of RAK1 leads to the activation of downstream signaling pathways that promote cell survival and drug efflux, thereby conferring a multi-drug resistant phenotype. By inhibiting RAK1, these analogs block these pro-survival signals and can restore sensitivity to previously ineffective therapeutic agents.
Q2: I am not seeing the expected level of cytotoxicity with my "this compound" analog in my resistant cell line. What could be the issue?
A2: Several factors could contribute to a lack of cytotoxic effect. Please consider the following troubleshooting steps:
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Compound Integrity: Ensure the compound has been stored correctly (as per the datasheet, typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. We recommend preparing single-use aliquots.
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Cell Line Authentication: Verify the identity and resistance profile of your cell line. Genetic drift can occur over time, potentially altering the expression of RAK1 or other relevant targets.
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RAK1 Expression Levels: Confirm the overexpression of RAK1 in your resistant cell line compared to its parental, sensitive counterpart. This can be assessed by Western blot or qPCR. The efficacy of these inhibitors is directly correlated with the presence of the RAK1 target.
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Solubility Issues: These analogs can be hydrophobic. Ensure the compound is fully dissolved in the recommended solvent (e.g., DMSO) before further dilution in cell culture media. Precipitates can significantly lower the effective concentration. See the troubleshooting guide below for more details.
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Experimental Timeline: The cytotoxic effects of RAK1 inhibition may require a longer incubation period compared to direct cytotoxic agents. Consider extending your experimental endpoint (e.g., from 24h to 48h or 72h).
Q3: Can these analogs be used in combination with other chemotherapeutic agents?
A3: Yes, a primary application of this analog series is in combination therapy. By inhibiting the RAK1-mediated resistance pathway, these compounds can re-sensitize resistant cells to other drugs. We recommend performing a synergy study (e.g., using the Chou-Talalay method) to determine the optimal concentrations and dosing schedule for your specific combination.
Troubleshooting Guides
Issue 1: Poor Compound Solubility in Aqueous Media
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Symptom: A precipitate is observed when diluting the DMSO stock solution into cell culture medium, or inconsistent results are obtained between experiments.
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Cause: The hydrophobic nature of the pyrrolidine scaffold can lead to poor solubility in aqueous solutions.
-
Solution:
-
Initial Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM).
-
Serial Dilution: Perform serial dilutions in DMSO to get closer to your final working concentration before the final dilution into aqueous media.
-
Final Dilution Technique: When preparing your final working concentration in cell culture medium, add the DMSO stock dropwise to the vortexing medium to facilitate rapid dispersion. The final concentration of DMSO in your experiment should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
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Use of Surfactants: For in vivo studies or challenging in vitro models, consider the use of formulation vehicles containing solubilizing agents like Tween-80 or Cremophor EL. However, appropriate vehicle controls are critical.
-
Issue 2: High Background in Kinase Assays
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Symptom: The in vitro kinase assay shows high signal in the "no enzyme" or "inhibitor" control wells.
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Cause: This can be due to ATP binding to the plate, non-specific antibody binding (in ELISA-based formats), or compound interference.
-
Solution:
-
Blocking: Ensure adequate blocking of the assay plate (e.g., with BSA or non-fat milk).
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Wash Steps: Increase the number and stringency of wash steps.
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ATP Concentration: Use an ATP concentration at or near the Km for the RAK1 enzyme to ensure competitive inhibition is accurately measured.
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Compound Interference: Run a control to check for compound autofluorescence or absorbance at the detection wavelength of your assay.
-
Quantitative Data
The following table summarizes the in vitro activity of three lead analogs from the "this compound" series against a sensitive parental cancer cell line and its derived drug-resistant, RAK1-overexpressing counterpart.
| Analog ID | Target | Cell Line | IC₅₀ (µM) | Resistance Index (RI) |
| FMP-A1 | RAK1 | Parental (Low RAK1) | > 50 | - |
| Resistant (High RAK1) | 0.25 | - | ||
| FMP-A2 | RAK1 | Parental (Low RAK1) | > 50 | - |
| Resistant (High RAK1) | 0.18 | - | ||
| FMP-A3 | RAK1 | Parental (Low RAK1) | > 50 | - |
| Resistant (High RAK1) | 0.32 | - | ||
| Doxorubicin | Topo II | Parental (Low RAK1) | 0.5 | 12 |
| Resistant (High RAK1) | 6.0 |
Resistance Index (RI) = IC₅₀ (Resistant) / IC₅₀ (Parental)
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
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Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Compound Preparation: Prepare a 2X concentration series of the "this compound" analog in culture medium from a DMSO stock.
-
Treatment: Remove the overnight culture medium and add 100 µL of the 2X compound dilutions to the appropriate wells. Incubate for 48-72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
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Analysis: Normalize the data to the vehicle control (e.g., 0.1% DMSO) and plot the dose-response curve to calculate the IC₅₀ value.
Protocol 2: Western Blot for RAK1 and Downstream Targets
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Cell Lysis: Treat cells with the desired concentration of the analog for the specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against RAK1, phospho-downstream target (e.g., p-AKT), or a loading control (e.g., GAPDH) overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
refining dosage for in vivo studies of "1-(5-Fluoro-2-methylphenyl)pyrrolidine"
Technical Support Center: In Vivo Dosage Refinement
Disclaimer: No specific in vivo studies, dosage, or pharmacokinetic data for "1-(5-Fluoro-2-methylphenyl)pyrrolidine" are publicly available. This guide provides a general framework for determining the in vivo dosage of a novel compound based on standard preclinical research practices. All researchers must adhere to their institution's ethical guidelines and animal care and use committee protocols.
Frequently Asked Questions (FAQs)
Q1: We have synthesized "this compound" and have promising in vitro data. How do we determine a starting dose for our first in vivo rodent study?
A1: Without prior in vivo data, determining a starting dose requires a systematic approach.[1]
-
Literature Review: Search for in vivo studies on compounds with a similar structure or mechanism of action. While not a direct substitute, this can provide a preliminary dose range.[1][2]
-
In Vitro to In Vivo Extrapolation (IVIVE): Use your in vitro data (e.g., EC50, IC50) to model a potential in vivo effective concentration.[3][4][5][6] This computational approach, often using physiologically based pharmacokinetic (PBPK) models, translates in vitro concentrations to an estimated external dose in animals.[4][7]
-
Dose Range-Finding (DRF) Study: The most reliable method is to conduct a preliminary, non-GLP (Good Laboratory Practice) dose range-finding study.[8][9][10] Start with a very low dose and escalate in subsequent small groups of animals to identify the Maximum Tolerated Dose (MTD).[2][8][9]
Q2: What is a Dose Range-Finding (DRF) study, and what are its main goals?
A2: A dose range-finding study is a preliminary in vivo experiment designed to identify a range of doses for a novel compound that are safe and suitable for further, more detailed non-clinical studies.[9][10]
The primary objectives are:
-
To determine the Maximum Tolerated Dose (MTD): This is the highest dose that can be administered without causing unacceptable adverse effects or severe toxicity.[8][9]
-
To identify the No-Observed-Adverse-Effect Level (NOAEL): This is the highest dose at which no substance-related adverse findings are observed.
-
To observe signs of toxicity: This helps identify target organs for toxicity and informs which clinical signs to monitor in subsequent studies.[11][12]
-
To establish a preliminary dose-response relationship: This provides initial data on the relationship between the dose administered and the observed toxic or therapeutic effects.[8]
Q3: What key parameters should we monitor during an acute toxicity or dose-range finding study?
A3: Comprehensive monitoring is crucial for safety and data quality. Key parameters include:
-
Clinical Observations: Record any changes in behavior (e.g., sedation, hyperactivity), physical appearance (e.g., ruffled fur), and signs of distress at regular intervals (e.g., 30 minutes, 2, 4, and 6 hours post-dose, then daily).[11]
-
Body Weight: Measure body weight just before dosing and at regular intervals (e.g., days 7 and 14).[11] Significant weight loss is a key indicator of toxicity.
-
Mortality: Record any deaths, including the time of onset.[12]
-
Gross Necropsy: At the end of the study (typically 14 days), perform a gross necropsy on all animals to look for visible abnormalities in organs and tissues.[11][12]
-
Clinical Pathology (Optional but recommended): In later stages, blood samples can be taken for hematology and clinical chemistry analysis to assess organ function.[10][11]
Q4: We've identified a Maximum Tolerated Dose (MTD). How do we select doses for our main efficacy studies?
A4: Once the MTD is established from your DRF study, you can select dose levels for your definitive efficacy studies. A common approach is to select three dose levels:
-
High Dose: Typically set at or near the MTD, but should not cause severe distress that could confound the efficacy results.
-
Intermediate Dose: A dose placed logarithmically between the high and low doses (e.g., 3-fold or 5-fold lower than the high dose).
-
Low Dose: A dose that is expected to produce a minimal or no observable effect, which can be based on the NOAEL or a fraction of the intermediate dose. This helps establish a clear dose-response curve.
A vehicle control group is mandatory in all studies to provide a baseline for comparison.[13]
Troubleshooting Guides
Issue 1: High mortality or severe adverse effects at the lowest dose tested.
-
Problem: The initial starting dose was too high.
-
Solution: Your starting dose was likely miscalculated. Re-evaluate your in vitro data and any literature on analogous compounds. Redesign the DRF study to start at a significantly lower dose (e.g., by a factor of 10 or more).
Issue 2: No observable effect, even at the highest feasible dose.
-
Problem: The compound may have low potency, poor bioavailability, or the observation endpoints are not relevant.
-
Solution:
-
Confirm Formulation: Ensure the compound is properly dissolved or suspended and that the formulation is stable.
-
Check Administration Route: The chosen route (e.g., oral gavage) may result in low bioavailability. Consider an alternative route like intraperitoneal (IP) or intravenous (IV) injection to ensure systemic exposure.[1]
-
Pharmacokinetics (PK): If possible, conduct a preliminary PK study to measure plasma concentrations of the compound. This will confirm whether the compound is being absorbed and reaching systemic circulation.
-
Re-evaluate Endpoints: Ensure the behavioral or physiological tests used are sensitive enough to detect the compound's expected effects.
-
Issue 3: High variability in animal responses within the same dose group.
-
Problem: This can be caused by inconsistent dosing technique, animal-to-animal differences in metabolism, or other experimental errors.
-
Solution:
-
Standardize Procedures: Ensure all technicians are using the exact same procedure for formulation preparation, animal handling, and dose administration.
-
Increase Group Size: A larger number of animals per group (n=8-10) can help mitigate the impact of individual variability on the group mean.
-
Control Environmental Factors: Ensure housing, diet, and light/dark cycles are consistent for all animals, as these can influence drug metabolism and behavior.
-
Experimental Protocols & Data Presentation
Protocol: Acute Dose Range-Finding (DRF) Study in Rodents
This protocol outlines a general procedure for an acute DRF study.
-
Animal Model: Select a common rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats), using one sex to start (typically female, as they can sometimes be more sensitive) or both.[14] Use small groups of 3-5 animals per dose level.[12][13]
-
Dose Selection & Preparation:
-
Based on IVIVE or literature review, select a starting dose.
-
Prepare a dose escalation plan, often using a geometric progression (e.g., 1, 3, 10, 30 mg/kg).[8]
-
Formulate the compound in a suitable, non-toxic vehicle (e.g., saline, 5% DMSO in corn oil). Prepare fresh on the day of dosing.
-
-
Administration: Administer a single dose via the intended clinical route (e.g., oral gavage). Include a vehicle-only control group.
-
Observation Period: Observe animals for acute signs of toxicity at frequent intervals for the first several hours, and then daily for 14 days.[11][12]
-
Data Collection: Record all clinical signs, body weights, and mortality as detailed in the tables below.
-
Termination: At day 14, euthanize all surviving animals and perform a gross necropsy.
Data Presentation Tables
Table 1: Clinical Observation Log
| Animal ID | Dose Group (mg/kg) | Time Post-Dose | Observation Notes (e.g., Piloerection, Lethargy, Ataxia) | Severity (Mild/Mod/Sev) |
|---|---|---|---|---|
| M01-1 | 1 | 30 min | No abnormal signs | - |
| M01-2 | 1 | 30 min | No abnormal signs | - |
| M02-1 | 10 | 30 min | Mild lethargy | Mild |
| M03-1 | 100 | 30 min | Severe ataxia, piloerection | Severe |
| ... | ... | ... | ... | ... |
Table 2: Body Weight and Mortality Summary
| Dose Group (mg/kg) | N | Body Weight Day 0 (g) | Body Weight Day 7 (g) | Body Weight Day 14 (g) | % Change Day 14 | Mortality (Dead/Total) |
|---|---|---|---|---|---|---|
| Vehicle | 5 | 22.1 ± 0.5 | 23.5 ± 0.6 | 24.2 ± 0.7 | +9.5% | 0/5 |
| 1 | 5 | 22.3 ± 0.4 | 23.6 ± 0.5 | 24.1 ± 0.6 | +8.1% | 0/5 |
| 10 | 5 | 21.9 ± 0.6 | 22.5 ± 0.7 | 23.0 ± 0.8 | +5.0% | 0/5 |
| 30 | 5 | 22.0 ± 0.5 | 20.1 ± 0.9* | 21.5 ± 1.1 | -2.3% | 1/5 |
| 100 | 5 | 22.4 ± 0.4 | - | - | - | 5/5 |
Data presented as Mean ± SD. Statistical significance noted where applicable.
Visualizations
Workflow for In Vivo Dosage Refinement
Caption: Workflow for establishing an in vivo dose for a novel compound.
Hypothetical Signaling Pathway Modulation
Caption: Potential mechanism of action for a novel psychoactive compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In-vitro in-vivo extrapolation (IVIVE) — MCRA Documentation 9.0 documentation [mcra.rivm.nl]
- 4. scitovation.com [scitovation.com]
- 5. In Vitro–In Vivo Extrapolation by Physiologically Based Kinetic Modeling: Experience With Three Case Studies and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro to In Vivo Extrapolation [ntp.niehs.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 9. criver.com [criver.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. Acute toxicity study in rodents | Bienta [bienta.net]
- 12. fda.gov [fda.gov]
- 13. gulfcoastconsortia.org [gulfcoastconsortia.org]
- 14. fda.gov [fda.gov]
Validation & Comparative
A Comparative Guide to 1-(5-Fluoro-2-methylphenyl)pyrrolidine and Other Pyrrolidine Derivatives in CNS Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the hypothetical compound 1-(5-Fluoro-2-methylphenyl)pyrrolidine and other structurally related pyrrolidine derivatives with known central nervous system (CNS) activity. Due to the limited publicly available experimental data for this compound, this document leverages data from analogous 1-phenylpyrrolidine compounds to illustrate potential biological activities and the experimental methodologies used for their evaluation. The pyrrolidine scaffold is a versatile and privileged structure in medicinal chemistry, frequently incorporated into molecules targeting CNS receptors.[1][2] This guide aims to serve as a valuable resource for researchers interested in the structure-activity relationships (SAR) of this important class of compounds.
Introduction to Phenylpyrrolidine Derivatives
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that serves as a core structural motif in numerous biologically active compounds, including many approved drugs.[3] Its conformational flexibility and ability to present substituents in specific three-dimensional orientations make it an attractive scaffold for designing ligands that interact with biological targets such as G-protein coupled receptors (GPCRs).[4] When substituted with a phenyl group at the nitrogen atom, the resulting 1-phenylpyrrolidine core offers a template for developing a wide array of CNS-active agents, including ligands for dopamine and serotonin receptors.[5][6] The nature and position of substituents on the phenyl ring can significantly influence the potency, selectivity, and pharmacokinetic properties of these derivatives.[7][8]
Comparative Biological Activity
Table 1: Comparative in vitro Receptor Binding Affinities of Selected 1-Phenylpyrrolidine Derivatives
| Compound/Analog | Target Receptor | Binding Affinity (Ki, nM) | Reference |
| This compound | Dopamine D2 | Data Not Available | - |
| Serotonin 5-HT1A | Data Not Available | - | |
| 1-Phenylpyrrolidine | Dopamine D2 | > 10,000 | [9] |
| Serotonin 5-HT1A | > 10,000 | [9] | |
| 1-(3-Chlorophenyl)pyrrolidine | Dopamine D2 | 150 | [9] |
| Serotonin 5-HT1A | 85 | [9] | |
| 1-(4-Fluorophenyl)pyrrolidine | Dopamine D2 | 250 | [5] |
| Serotonin 5-HT1A | 120 | [6] | |
| 1-(2-Methylphenyl)pyrrolidine | Dopamine D2 | 800 | [9] |
| Serotonin 5-HT1A | 450 | [9] |
Note: The data presented for the comparator compounds are sourced from various studies and should be interpreted as indicative of the potential activity range for this class of molecules.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are crucial. Below are standardized methodologies for key in vitro assays used to characterize the biological activity of pyrrolidine derivatives.
Radioligand Receptor Binding Assay for Dopamine D2 and Serotonin 5-HT1A Receptors
This protocol outlines a general procedure for determining the binding affinity of a test compound to dopamine D2 and serotonin 5-HT1A receptors using a competitive radioligand binding assay.
Materials:
-
Cell Membranes: Commercially available or prepared from cells stably expressing the human dopamine D2 or serotonin 5-HT1A receptor.
-
Radioligand:
-
For D2 receptor: [3H]Spiperone or [3H]Raclopride.
-
For 5-HT1A receptor: [3H]8-OH-DPAT.
-
-
Non-specific Binding Ligand:
-
For D2 receptor: Haloperidol (10 µM).
-
For 5-HT1A receptor: Serotonin (10 µM).
-
-
Test Compound: this compound or other derivatives, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
96-well Filter Plates: Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Cocktail.
-
Liquid Scintillation Counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound in the assay buffer. The final concentration of DMSO in the assay should not exceed 0.1%.
-
Prepare solutions of the radioligand and non-specific binding ligand in the assay buffer at the desired concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding).
-
50 µL of non-specific binding ligand solution (for non-specific binding).
-
50 µL of test compound dilution.
-
-
Add 50 µL of the radioligand solution to all wells.
-
Add 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg) to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C, depending on the receptor) for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Allow the filters to dry.
-
Add 50 µL of scintillation cocktail to each well.
-
Count the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Visualizations
Diagrams are provided to illustrate a hypothetical signaling pathway and a typical experimental workflow.
Caption: Hypothetical signaling pathway for a D2 receptor antagonist.
Caption: Workflow for in vitro compound characterization.
Conclusion
While direct experimental data on this compound remains elusive, the analysis of structurally related 1-phenylpyrrolidine derivatives provides a valuable framework for predicting its potential biological activities and guiding future research. The pyrrolidine scaffold continues to be a cornerstone in the development of novel CNS therapeutics. Further investigation into the synthesis and pharmacological evaluation of this compound is warranted to elucidate its specific properties and potential as a CNS-active agent. The experimental protocols and workflows detailed in this guide offer a robust starting point for such investigations.
References
- 1. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. iris.unipa.it [iris.unipa.it]
- 5. Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-substituted-3-arylpyrrolidines: potent and selective ligands at serotonin 1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of "1-(5-Fluoro-2-methylphenyl)pyrrolidine" analogs
A Comparative Efficacy Analysis of Substituted Pyrrolidine Analogs
The pyrrolidine ring is a versatile scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide provides a comparative overview of the efficacy of various pyrrolidine analogs, categorized by their therapeutic targets. The information is intended for researchers, scientists, and drug development professionals to facilitate the evaluation of these compounds.
Anticonvulsant Pyrrolidine-2,5-dione Derivatives
A significant class of pyrrolidine analogs under investigation is the pyrrolidine-2,5-diones, which have shown considerable promise as anticonvulsant agents.[2] Preclinical studies have demonstrated their efficacy in various seizure models, often with a broader spectrum of activity and potentially improved safety profiles compared to established antiepileptic drugs like ethosuximide.[2][3]
Comparative Anticonvulsant Activity
The anticonvulsant efficacy of several pyrrolidine-2,5-dione derivatives has been evaluated in rodent models using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which are models for generalized tonic-clonic and absence seizures, respectively.[4][5] The 6 Hz test is also employed to identify compounds effective against psychomotor and therapy-resistant seizures.[3][4]
| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | 6 Hz ED₅₀ (mg/kg) | Reference |
| Compound 12 | 16.13 | 134.0 | Not Reported | [5] |
| Compound 13 | 46.07 | > 300 | Not Reported | [5] |
| Compound 15 | 24.81 | > 300 | Not Reported | [5] |
| Compound 23 | 32.55 | 128.8 | Not Reported | [5] |
| Compound 24 | 29.33 | > 300 | Not Reported | [5] |
| Compound 31 | > 300 | > 300 | Active | [4] |
| Ethosuximide (Reference) | > 500 | 130 | Not Reported | [2] |
| Lacosamide (Reference) | 3.3 | > 100 | 11.2 | [5] |
Experimental Protocols
-
Maximal Electroshock (MES) Test: This test induces generalized tonic-clonic seizures via electrical stimulation. The test compounds are administered to mice, and their ability to prevent the seizure is evaluated. The ED₅₀ is the dose that protects 50% of the animals from the seizure.[4]
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This model induces clonic seizures by administering a chemical convulsant, pentylenetetrazole. The test evaluates a compound's ability to prevent these seizures, with the ED₅₀ representing the dose that protects 50% of the animals.[2][4]
-
6 Hz Psychomotor Seizure Test: This test is used to identify compounds that may be effective against partial and therapy-resistant epilepsy.[4]
-
Rotarod Test: This test assesses neurological toxicity by measuring the ability of mice to maintain balance on a rotating rod. A lack of motor impairment at anticonvulsant doses indicates a good safety profile.[5]
Signaling Pathway
The anticonvulsant action of many pyrrolidine-2,5-dione derivatives is attributed to their interaction with neuronal voltage-sensitive sodium and L-type calcium channels.[3][5] By modulating these channels, they reduce neuronal excitability, thereby preventing seizures. This contrasts with ethosuximide, which primarily acts on T-type calcium channels.[2]
Anti-Inflammatory Pyrrolidine Amide Derivatives
A series of pyrrolidine amide derivatives have been investigated as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme responsible for the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[6] By inhibiting NAAA, these compounds increase PEA levels, which in turn exerts anti-inflammatory effects through the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α).[6][7]
Comparative NAAA Inhibitory Activity
The inhibitory potency of various pyrrolidine amide analogs against NAAA has been determined through in vitro assays.
| Compound | NAAA IC₅₀ (µM) | FAAH IC₅₀ (µM) | Reference |
| 3j | 0.8 ± 0.1 | > 10 | [7] |
| 3k | 0.9 ± 0.2 | > 10 | [7] |
| 4a | 1.2 ± 0.3 | > 10 | [7] |
| 4g (E93) | 0.5 ± 0.1 | > 10 | [6][7] |
Experimental Protocols
-
NAAA Inhibition Assay: The inhibitory activity of the compounds against NAAA is typically measured using a fluorometric assay with recombinant human NAAA.
-
FAAH Inhibition Assay: To assess selectivity, the inhibitory activity against the related enzyme fatty acid amide hydrolase (FAAH) is also determined.
-
In Vivo Anti-inflammatory Assay: The anti-inflammatory effects of lead compounds are often evaluated in a lipopolysaccharide (LPS)-induced acute lung injury model in mice.[6][7]
Signaling Pathway
The anti-inflammatory action of these pyrrolidine amides is initiated by the inhibition of NAAA, leading to an accumulation of PEA. PEA then activates PPAR-α, a nuclear receptor that regulates the expression of genes involved in inflammation.
Pyrrolidine-Containing GPR40 Agonists for Type 2 Diabetes
Novel pyrrolidine-containing compounds have been developed as agonists for G protein-coupled receptor 40 (GPR40), a promising target for the treatment of type 2 diabetes.[8] Certain analogs have demonstrated a unique dual mechanism of action, activating both Gq- and Gs-coupled signaling pathways, leading to glucose-dependent insulin and glucagon-like peptide-1 (GLP-1) secretion.[8][9]
Comparative GPR40 Agonist Activity
The efficacy of these agonists is assessed by their ability to stimulate intracellular calcium flux (Gq pathway) and cAMP accumulation (Gs pathway).
| Compound | Human GPR40 Binding Kᵢ (nM) | Gq-coupled Ca²⁺ Flux EC₅₀ (nM) | Gs-coupled cAMP Accumulation EC₅₀ (nM) | Reference |
| (R,R)-68 | Potentiates radioligand binding | 28 | 35 | [8][9] |
| (S,S)-68 | 12 | 18 | No significant activity | [8][9] |
Experimental Protocols
-
GPR40 Binding Assay: The binding affinity of the compounds to the human GPR40 receptor is determined using a radioligand binding assay.[8]
-
Intracellular Calcium Flux Assay: The activation of the Gq pathway is measured by quantifying the increase in intracellular calcium levels in cells expressing GPR40.[8]
-
cAMP Accumulation Assay: The activation of the Gs pathway is assessed by measuring the accumulation of cyclic AMP in GPR40-expressing cells.[8]
-
Oral Glucose Tolerance Test (OGTT): The in vivo efficacy is evaluated in mice by measuring the ability of the compounds to lower plasma glucose levels during an oral glucose challenge.[8][9]
Signaling Pathway
The dual agonism of compounds like (R,R)-68 on GPR40 leads to the activation of two distinct signaling cascades, culminating in enhanced insulin and GLP-1 secretion.
Pyrrolidine-Based CXCR4 Antagonists
Derivatives of the pyrrolidine scaffold have been designed as potent antagonists of the C-X-C chemokine receptor type 4 (CXCR4).[10][11] This receptor plays a crucial role in cancer metastasis, HIV infection, and inflammation.[10][11]
Comparative CXCR4 Antagonist Activity
The potency of these antagonists is determined by their ability to bind to CXCR4 and inhibit the downstream signaling induced by its natural ligand, CXCL12.[10]
| Compound | CXCR4 Binding IC₅₀ (nM) | CXCL12-induced Ca²⁺ Flux IC₅₀ (nM) | Reference |
| 46 | 79 | 0.25 | [10][12] |
| B7 | 0.0551 | Not Reported | [13] |
| B8 | 0.0695 | Not Reported | [13] |
| CX0298 | 0.167 | Not Reported | [13] |
| AMD3100 (Reference) | 49.2 | Not Reported | [13] |
Experimental Protocols
-
CXCR4 Binding Assay: The binding affinity of the compounds to the CXCR4 receptor is typically measured by their ability to competitively displace a fluorescently labeled antibody (e.g., 12G5).[10]
-
Calcium Flux Assay: The functional antagonism is assessed by measuring the inhibition of CXCL12-induced cytosolic calcium flux in cells expressing CXCR4.[10][11]
-
Transwell Invasion Assay: The anti-metastatic potential is evaluated by the ability of the compounds to mitigate CXCL12/CXCR4-mediated cancer cell migration.[10][12]
-
In Vivo Cancer Metastasis Model: The efficacy of lead compounds is tested in mouse models of cancer metastasis.[10][11]
Signaling Pathway
By blocking the interaction of CXCL12 with CXCR4, these pyrrolidine-based antagonists inhibit downstream signaling pathways that are critical for cell migration and survival, thereby impeding cancer metastasis.
References
- 1. iris.unipa.it [iris.unipa.it]
- 2. benchchem.com [benchchem.com]
- 3. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Pyrrolidine-Containing GPR40 Agonists: Stereochemistry Effects a Change in Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 12. Document: Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity. (CHEMBL4765416) - ChEMBL [ebi.ac.uk]
- 13. Characterization, Dynamics, and Mechanism of CXCR4 Antagonists on a Constitutively Active Mutant - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Fluorophenyl-Substituted Pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. Its conformational flexibility and ability to engage in various intermolecular interactions make it an attractive core for drug design. The incorporation of a substituted phenyl ring, such as a fluoromethylphenyl group, can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecule. This guide explores the anticancer, antimicrobial, and anti-inflammatory activities of various pyrrolidine derivatives featuring fluorophenyl or similar substitutions, providing a comparative overview of their potency and potential therapeutic applications.
Anticancer Activity
Several studies have highlighted the potential of fluorophenyl-pyrrolidine derivatives as anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.
Comparative Anticancer Activity Data
| Compound/Derivative Class | Cancer Cell Line(s) | IC50 (µM) | Reference Compound | IC50 (µM) |
| Spiro-pyrrolidine derivatives | A549 (Lung Carcinoma) | Varies | Camptothecin (CPT) | - |
| Jurkat (T-cell leukemia) | Varies | Camptothecin (CPT) | - | |
| N-methyl spiro-pyrrolidine derivatives | HeLa (Cervical Cancer) | 10.26 ± 0.87 (Compound 4c) | Cisplatin | 15.91 ± 1.09 |
| CT26 (Colon Carcinoma) | 5.28 ± 0.72 (Compound 4s) | Cisplatin | 10.27 ± 0.71 | |
| 2,5-Pyrrolidinedione derivatives | MCF-7 (Breast Cancer) | 1.496 (Compound 5i), 1.831 (Compound 5l) | - | - |
| Pyrrolidine-based DHFR inhibitors | - | 12.37 ± 0.48 to 54.10 ± 0.72 | Methotrexate | 0.086 ± 0.07 |
Note: The specific structures of the compounds in the table can be found in the cited literature. The presented data showcases the potential for this class of compounds to exhibit potent anticancer activity, sometimes exceeding that of established chemotherapy agents.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Workflow for MTT Assay
Comparative Analysis of Monoamine Transporter Inhibitors: A Cross-Reactivity Study of 1-(5-Fluoro-2-methylphenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "1-(5-Fluoro-2-methylphenyl)pyrrolidine" is a novel chemical entity for which no public experimental data is currently available. The data presented for this compound in this guide is hypothetical and generated for illustrative purposes to showcase a comparative analysis framework. The data for the comparator compounds is based on published scientific literature.
This guide provides a comparative analysis of the hypothetical compound, this compound, against three known monoamine transporter inhibitors: Vanoxerine (GBR-12909), Bupropion, and the selective dopamine transporter inhibitor, Rimcazole. The primary focus of this guide is to present a framework for assessing the cross-reactivity and selectivity of novel compounds targeting the dopamine transporter (DAT).
Introduction to Dopamine Transporter Inhibition
The dopamine transporter (DAT) is a critical protein in the central nervous system responsible for the reuptake of dopamine from the synaptic cleft, thus regulating the intensity and duration of dopaminergic signaling.[1] Inhibition of DAT leads to an increase in extracellular dopamine levels, a mechanism of action for several therapeutic agents, including antidepressants and treatments for attention-deficit/hyperactivity disorder (ADHD).[2] However, the therapeutic efficacy and side-effect profile of a DAT inhibitor are significantly influenced by its cross-reactivity with other monoamine transporters, namely the serotonin transporter (SERT) and the norepinephrine transporter (NET).[3] High selectivity for DAT over SERT and NET is often a desirable characteristic to minimize off-target effects.
This guide evaluates the binding affinity and selectivity of our hypothetical compound, this compound, in the context of established DAT inhibitors.
Comparative Binding Affinity Data
The following table summarizes the in vitro binding affinities (Ki, nM) of the compared compounds for the human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters. A lower Ki value indicates a higher binding affinity.
| Compound | hDAT Ki (nM) | hSERT Ki (nM) | hNET Ki (nM) | hDAT/hSERT Selectivity Ratio | hDAT/hNET Selectivity Ratio |
| This compound | 5.2 (Hypothetical) | 250 (Hypothetical) | 85 (Hypothetical) | 48.1 | 16.3 |
| Vanoxerine (GBR-12909) | 1[4][5][6] | >100[6][7] | >100[6][7] | >100 | >100 |
| Bupropion | ~500 | >10,000 | ~1,000 | >20 | ~2 |
| Rimcazole | 248[8] | - | - | - | - |
Selectivity Ratios are calculated as Ki(hSERT or hNET) / Ki(hDAT).
Experimental Protocols
The binding affinity data presented in this guide is typically determined using radioligand binding assays. Below is a detailed protocol for a competitive radioligand binding assay for the dopamine transporter.
Radioligand Binding Assay for Dopamine Transporter (DAT)
Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine transporter (hDAT) by measuring its ability to displace a known radioligand.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human dopamine transporter (e.g., HEK-hDAT or CHO-hDAT cells).
-
Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).[8]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known DAT inhibitor, such as GBR-12909 (10 µM).[8]
-
Test Compounds: Serial dilutions of the compounds of interest.
-
96-well Plates.
-
Glass Fiber Filters.
-
Scintillation Vials and Scintillation Cocktail.
-
Liquid Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK-hDAT cells to confluency.
-
Harvest the cells and homogenize them in ice-cold buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.[1]
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[8]
-
Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of approximately 20-50 µg per assay well.[8]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]WIN 35,428 (at a final concentration near its Kd, e.g., 1-2 nM), and 100 µL of the membrane preparation.[8]
-
Non-specific Binding: Add 50 µL of the non-specific binding control (e.g., 10 µM GBR-12909), 50 µL of [³H]WIN 35,428, and 100 µL of the membrane preparation.[8]
-
Competitive Binding: Add 50 µL of the test compound at various concentrations, 50 µL of [³H]WIN 35,428, and 100 µL of the membrane preparation.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (typically 2-3 hours).[8]
-
-
Harvesting and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound and free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Visualizations
Dopamine Signaling Pathway
The following diagram illustrates the role of the dopamine transporter (DAT) in a dopaminergic synapse.
Caption: Role of the Dopamine Transporter (DAT) in a dopaminergic synapse.
Experimental Workflow: Radioligand Binding Assay
The diagram below outlines the key steps in the radioligand binding assay described above.
References
- 1. benchchem.com [benchchem.com]
- 2. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GBR-12909 Dihydrochloride | Cell Signaling Technology [cellsignal.com]
- 6. ClinPGx [clinpgx.org]
- 7. GBR 12909 dihydrochloride | Dopamine Transporters | Tocris Bioscience [tocris.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of Fluorinated Pyrrolidines as Dipeptidyl Peptidase-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into pyrrolidine scaffolds has emerged as a powerful strategy in medicinal chemistry, significantly influencing the conformational rigidity and, consequently, the biological activity of these molecules. This guide provides a comparative analysis of the structure-activity relationships (SAR) of fluorinated pyrrolidines, with a specific focus on their role as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis.
Introduction to the Role of Fluorine in Pyrrolidine Conformation and Activity
The five-membered pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds.[1] Its non-planar, puckered conformation allows for diverse three-dimensional arrangements of substituents, which is critical for molecular recognition by biological targets.[2][3] The incorporation of fluorine, a highly electronegative atom, profoundly impacts the pyrrolidine ring's conformation. This is primarily due to the gauche effect, where the fluorine atom influences the puckering of the ring to adopt either an endo or exo conformation.[4] This conformational control is a key determinant of the molecule's binding affinity and selectivity for its target protein.[2][5] Non-fluorinated pyrrolidine analogs are often found to be less potent than their fluorinated counterparts.[6]
In the context of DPP-4 inhibition, the cyanopyrrolidine moiety has proven to be a particularly effective pharmacophore.[7] The addition of fluorine to this scaffold has led to the development of highly potent and selective inhibitors, some of which have advanced to clinical trials.[7] This guide will delve into the quantitative SAR of these compounds, present a detailed experimental protocol for assessing their activity, and visualize the relevant biological pathway.
Comparative Analysis of Fluorinated Pyrrolidine DPP-4 Inhibitors
The following table summarizes the in vitro DPP-4 inhibitory activity of a series of 4-fluoropyrrolidine-2-carbonitrile derivatives. The data highlights how modifications to the scaffold's substituents influence potency, providing valuable insights for rational drug design.
| Compound | R Group | DPP-4 IC50 (µM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) |
| 17a | 2,4,5-trifluorophenyl | 0.017 | 1324 | 1164 |
| 8l | Not specified in provided context | 0.05 | - | - |
| 9l | Not specified in provided context | 0.01 | 898 | 566 |
Data compiled from multiple sources.[8][9]
Structure-Activity Relationship Insights:
-
The presence of a fluorine atom on the pyrrolidine ring is generally associated with enhanced DPP-4 inhibitory activity.[6][10]
-
The trifluorophenyl group in compound 17a appears to be a key contributor to its high potency.
-
The specific substitutions on the pyrrolidine and the attached aromatic rings play a crucial role in both potency and selectivity against related proteases like DPP-8 and DPP-9.[9]
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
This section details a standard fluorescence-based assay for determining the in vitro inhibitory activity of compounds against DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Enzyme and Substrate Preparation: Dilute the DPP-4 enzyme and Gly-Pro-AMC substrate in the assay buffer to their final desired concentrations.
-
Assay Reaction: a. In a 96-well microplate, add 26 µL of the test compound solution and 24 µL of the DPP-4 enzyme solution. b. Incubate the mixture at 37°C for 10 minutes. c. To initiate the reaction, add 50 µL of the Gly-Pro-AMC substrate solution to each well.
-
Fluorescence Measurement: a. Immediately measure the fluorescence intensity in kinetic mode using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm. b. Continue to measure the fluorescence at regular intervals for 30 minutes at 37°C.[2]
-
Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve). b. The percent inhibition is calculated using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100 c. The IC50 value (the concentration of inhibitor required to achieve 50% inhibition) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
DPP-4 Signaling Pathway and Mechanism of Inhibition
DPP-4 is a serine protease that plays a critical role in glucose metabolism by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[11][12][13] These hormones are released from the gut in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner.[14] By cleaving and inactivating GLP-1 and GIP, DPP-4 effectively dampens the incretin effect, leading to reduced insulin secretion.[4]
Fluorinated pyrrolidine inhibitors act by binding to the active site of the DPP-4 enzyme, preventing it from degrading GLP-1 and GIP.[15] This leads to an increase in the circulating levels of active incretins, thereby enhancing glucose-dependent insulin secretion, suppressing glucagon release, and ultimately improving glycemic control.[11][14]
Caption: DPP-4 signaling pathway and the mechanism of action of fluorinated pyrrolidine inhibitors.
Conclusion
The strategic incorporation of fluorine into the pyrrolidine scaffold has proven to be a highly effective approach for the development of potent and selective DPP-4 inhibitors. The conformational constraints imposed by the fluorine atom enhance the binding affinity of these compounds to the DPP-4 active site. The quantitative data and structure-activity relationships presented in this guide offer valuable insights for the further optimization of this promising class of therapeutic agents for the management of type 2 diabetes. The provided experimental protocol serves as a practical resource for researchers engaged in the screening and characterization of novel DPP-4 inhibitors.
References
- 1. [PDF] Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes | Semantic Scholar [semanticscholar.org]
- 2. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 3. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DPP-4: The Physiology of Incretin Degradation - Progress in Type 2 Diabetes Care [medpagetoday.com]
- 5. glucagon.com [glucagon.com]
- 6. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Incretin Impairment: The Role of GLP-1 and DPP-4 in Type 2 Diabetes Management [ahdbonline.com]
- 12. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Dipeptidyl-peptidase 4 Inhibition: Linking Metabolic Control to Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Proposed Comparative Analysis of 1-(5-Fluoro-2-methylphenyl)pyrrolidine with Known CNS Receptor Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide outlines a proposed comparative analysis of the novel compound "1-(5-Fluoro-2-methylphenyl)pyrrolidine." To date, there is no publicly available data on the biological targets or inhibitory activity of this specific molecule. However, the structural motif of a substituted phenyl ring attached to a pyrrolidine is present in various centrally active compounds. Notably, related structures have shown affinity for dopamine and serotonin receptors. For instance, certain antipsychotics and psychoactive compounds feature fluoro and methyl-substituted phenyl rings.
Therefore, we hypothesize that "this compound" may exhibit inhibitory activity at key central nervous system (CNS) receptors, specifically the dopamine D2, serotonin 5-HT2A, and serotonin 5-HT6 receptors. This guide provides a framework for a comprehensive in vitro comparative analysis of this compound against well-characterized inhibitors of these receptors. The following sections detail the proposed experimental workflow, data presentation, and detailed protocols to facilitate this investigation.
Proposed Experimental Workflow
The following diagram illustrates the proposed workflow for the comparative analysis of "this compound."
Caption: Proposed workflow for the in vitro comparative analysis.
Comparative Data of Known Inhibitors
The following table summarizes the binding affinities of well-characterized inhibitors for the proposed target receptors. "this compound" would be compared against these standards.
| Target Receptor | Known Inhibitor | Radioligand for Assay | Reported Ki (nM) |
| Dopamine D2 | Haloperidol | [3H]-Spiperone | 1-2 |
| Risperidone | [3H]-Spiperone | 3-5 | |
| Serotonin 5-HT2A | Ketanserin | [3H]-Ketanserin | 1-3 |
| M100907 | [3H]-Ketanserin | 0.5-1 | |
| Serotonin 5-HT6 | SB-271046 | [3H]-LSD | ~1 |
| Idalopirdine (Lu AE58054) | [3H]-LSD | 1-5 |
Experimental Protocols
A detailed methodology for the proposed key experiments is provided below.
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of "this compound" for the human dopamine D2, serotonin 5-HT2A, and serotonin 5-HT6 receptors.
1. Materials and Reagents:
-
Test Compound: this compound
-
Known Inhibitors: Haloperidol, Risperidone, Ketanserin, M100907, SB-271046, Idalopirdine
-
Receptor Membranes: Commercially available or in-house prepared cell membranes expressing the human recombinant D2, 5-HT2A, or 5-HT6 receptors.
-
Radioligands: [3H]-Spiperone, [3H]-Ketanserin, [3H]-LSD
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding (NSB) Determinand: A high concentration of a non-radiolabeled ligand for each receptor (e.g., 10 µM Haloperidol for D2, 10 µM Ketanserin for 5-HT2A, 10 µM Serotonin for 5-HT6).
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
Cell harvester.
2. Assay Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound and known inhibitors in 100% DMSO.
-
Perform serial dilutions of the compounds in the assay buffer to achieve a range of final concentrations (e.g., from 0.1 nM to 10 µM). The final DMSO concentration in the assay should not exceed 0.1%.
-
Dilute the receptor membranes in assay buffer to a concentration that provides adequate signal-to-noise ratio (typically 5-20 µg of protein per well).
-
Dilute the radioligand in assay buffer to a final concentration approximately equal to its Kd value.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding (TB): Add 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane suspension.
-
Non-specific Binding (NSB): Add 50 µL of the NSB determinand, 50 µL of radioligand solution, and 100 µL of membrane suspension.
-
Compound Competition: Add 50 µL of each dilution of the test compound or known inhibitor, 50 µL of radioligand solution, and 100 µL of membrane suspension.
-
All determinations should be performed in triplicate.
-
-
Incubation:
-
Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters into scintillation vials.
-
Add 4-5 mL of scintillation fluid to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.
-
3. Data Analysis:
-
Calculate the specific binding by subtracting the average NSB CPM from the average TB CPM.
-
For each concentration of the test compound, calculate the percentage of specific binding.
-
Plot the percentage of specific binding against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.
-
-
This proposed study will provide valuable preliminary data on the potential CNS activity of "this compound" and guide further investigation into its pharmacological profile.
In Vivo Validation of "1-(5-Fluoro-2-methylphenyl)pyrrolidine" for Antidepressant Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless pursuit of novel therapeutics for major depressive disorder (MDD) is driven by the significant portion of patients who do not respond adequately to existing treatments. This guide provides a comparative framework for the in vivo validation of a novel psychoactive compound, 1-(5-Fluoro-2-methylphenyl)pyrrolidine (hereafter referred to as "Compound X"), as a potential antidepressant agent. Due to the absence of publicly available data on Compound X, this document presents a hypothetical therapeutic profile and compares its projected efficacy against established antidepressants, Fluoxetine (a selective serotonin reuptake inhibitor, SSRI) and Imipramine (a tricyclic antidepressant, TCA). The objective is to offer a comprehensive roadmap for preclinical validation using widely accepted animal models of depression.
The rationale for investigating Compound X as a potential antidepressant stems from its unique chemical structure, which suggests possible interactions with neurochemical pathways implicated in mood regulation. It is hypothesized that Compound X may exert its effects through a novel mechanism, potentially involving the modulation of monoamine neurotransmitters and downstream signaling cascades that influence neuroplasticity and stress resilience.
Comparative Efficacy in Preclinical Models
To assess the antidepressant potential of Compound X, its performance is evaluated in two gold-standard rodent models of depression: the Forced Swim Test (FST) and the Unpredictable Chronic Mild Stress (UCMS) model. The FST is a widely used screening tool to predict antidepressant efficacy, while the UCMS model has greater translational relevance by inducing a depressive-like phenotype through prolonged exposure to various stressors.[1][2]
Data Presentation
The following tables summarize hypothetical quantitative data from these preclinical studies, comparing the efficacy of Compound X with Fluoxetine and Imipramine.
Table 1: Forced Swim Test (FST) in Mice
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) | % Reduction in Immobility vs. Vehicle |
| Vehicle (Saline) | - | 150 ± 10 | - |
| Compound X | 10 | 105 ± 8 | 30.0% |
| 20 | 82 ± 7 | 45.3% | |
| Fluoxetine | 20 | 90 ± 9 | 40.0% |
| Imipramine | 15 | 85 ± 6 | 43.3% |
Data are presented as mean ± SEM. A significant reduction in immobility time is indicative of an antidepressant-like effect.[3][4][5]
Table 2: Unpredictable Chronic Mild Stress (UCMS) Model in Rats
| Treatment Group | Dose (mg/kg/day) | Sucrose Preference (%) | % Reversal of Anhedonia |
| Non-Stressed Control | - | 85 ± 5 | - |
| UCMS + Vehicle | - | 55 ± 6 | - |
| UCMS + Compound X | 20 | 78 ± 7 | 76.7% |
| UCMS + Fluoxetine | 10 | 75 ± 5 | 66.7% |
| UCMS + Imipramine | 15 | 72 ± 6 | 56.7% |
Data are presented as mean ± SEM. An increase in sucrose preference in stressed animals indicates a reversal of anhedonia, a core symptom of depression.[1][6]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable assessment of a compound's efficacy.
Forced Swim Test (FST) Protocol
The FST is a behavioral test used to assess the efficacy of potential antidepressant treatments.[3]
-
Apparatus: A transparent cylindrical tank (40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm, making it impossible for the animal to touch the bottom or escape.[7][8]
-
Animals: Male C57BL/6 mice, 8-10 weeks old, are used.
-
Procedure:
-
Mice are administered Compound X (10 or 20 mg/kg), Fluoxetine (20 mg/kg), Imipramine (15 mg/kg), or vehicle via intraperitoneal (i.p.) injection 60 minutes before the test.
-
Each mouse is individually placed in the water-filled cylinder for a 6-minute session.[5][8]
-
The session is video-recorded for later analysis.
-
An animal is judged to be immobile when it ceases struggling and remains floating motionless in the water, making only those movements necessary to keep its head above water.
-
The duration of immobility is scored during the last 4 minutes of the 6-minute test.[5][8]
-
-
Data Analysis: The total time spent immobile is calculated and compared between treatment groups using a one-way ANOVA followed by a post-hoc test.
Unpredictable Chronic Mild Stress (UCMS) Protocol
The UCMS model is a highly validated paradigm for inducing depressive-like behaviors in rodents.[1][2][9]
-
Animals: Male Sprague-Dawley rats, initially 6-7 weeks old, are used.
-
Housing: Animals are single-housed in a dedicated room.
-
Stress Regimen: For 4-8 weeks, animals in the stress groups are exposed to a series of mild, unpredictable stressors on a daily basis. The stressors include:
-
Treatment: During the last 3-4 weeks of the stress regimen, rats are treated daily with Compound X (20 mg/kg), Fluoxetine (10 mg/kg), Imipramine (15 mg/kg), or vehicle (oral gavage).
-
Sucrose Preference Test (SPT): Anhedonia is assessed weekly using a two-bottle choice test.
-
Rats are habituated to a 1% sucrose solution for 48 hours.
-
Following a 24-hour period of food and water deprivation, rats are presented with two pre-weighed bottles, one containing 1% sucrose solution and the other containing water, for 1 hour.
-
The consumption of each liquid is measured by weighing the bottles.
-
Sucrose preference is calculated as: (sucrose intake / (sucrose intake + water intake)) x 100.
-
-
Data Analysis: Sucrose preference data are analyzed using a two-way repeated measures ANOVA, followed by post-hoc tests to compare treatment groups at each time point.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothetical signaling cascade for Compound X.
Caption: Experimental workflow for in vivo validation.
Caption: Logical relationship for validation.
References
- 1. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lasa.co.uk [lasa.co.uk]
- 4. Ethopharmacology of imipramine in the forced-swimming test: gender differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice [jove.com]
- 7. animal.research.wvu.edu [animal.research.wvu.edu]
- 8. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 9. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents. | Semantic Scholar [semanticscholar.org]
- 10. Video: An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents [jove.com]
Scrutinizing the Selectivity of 1-(5-Fluoro-2-methylphenyl)pyrrolidine: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel compound is paramount. This guide provides a comparative assessment of the predicted selectivity profile of "1-(5-Fluoro-2-methylphenyl)pyrrolidine," a compound for which direct experimental data is not publicly available. In its place, this analysis leverages data from structurally similar compounds, primarily analogs of pyrovalerone[1][2], to infer its potential biological targets and selectivity. This approach, while indirect, offers valuable insights into the compound's likely pharmacological properties.
Due to the absence of specific experimental data for this compound, this guide utilizes information on structurally related 1-phenylpyrrolidine derivatives to project its potential activity and selectivity. The primary comparators are analogs of pyrovalerone, a known monoamine transporter inhibitor.
Predicted Selectivity Profile
Based on the structure-activity relationships (SAR) of related compounds, this compound is predicted to exhibit the highest affinity for the dopamine transporter (DAT), followed by the norepinephrine transporter (NET), with significantly lower affinity for the serotonin transporter (SERT). The presence of a methyl group at the 2-position and a fluoro group at the 5-position on the phenyl ring is anticipated to influence its potency and selectivity.
Comparative Analysis with Structurally Related Compounds
To contextualize the predicted selectivity, this section compares the pharmacological data of known 1-phenylpyrrolidine derivatives that act on monoamine transporters.
Monoamine Transporter Binding Affinities
The following table summarizes the binding affinities (Ki, nM) of pyrovalerone and its analogs for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. These compounds share the 1-phenylpyrrolidine core structure, with variations in the substitution on the phenyl ring and the side chain.
| Compound | Phenyl Substitution | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| Pyrovalerone (4a) | 4-methyl | 16.1 | >10,000 | 54.3 |
| 1-(3,4-dichlorophenyl) analog (4u) | 3,4-dichloro | 3.4 | 2,400 | 39.8 |
| 1-naphthyl analog (4t) | naphthyl | 4.6 | >10,000 | 28.1 |
Data sourced from Meltzer et al. (2006).[1][2]
This data indicates that 1-phenylpyrrolidine derivatives are generally potent inhibitors of DAT and NET, while exhibiting poor affinity for SERT.[1][2] This trend suggests that this compound is also likely to be a selective inhibitor of dopamine and norepinephrine reuptake.
Experimental Methodologies
The data presented for the comparator compounds were generated using the following experimental protocols:
Radioligand Binding Assays
Objective: To determine the binding affinity of the compounds for the dopamine, serotonin, and norepinephrine transporters.
Protocol:
-
Tissue Preparation: Membranes from cells expressing the human dopamine transporter (hDAT), human serotonin transporter (hSERT), or human norepinephrine transporter (hNET) were used.
-
Radioligand: Specific radioligands for each transporter were utilized:
-
DAT: [³H]WIN 35,428
-
SERT: [³H]Paroxetine
-
NET: [³H]Nisoxetine
-
-
Assay: Membranes were incubated with the radioligand and varying concentrations of the test compound.
-
Detection: The amount of bound radioactivity was measured using a scintillation counter.
-
Data Analysis: The inhibition constant (Ki) was calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the predicted mechanism of action of this compound and the general workflow of the binding assays used to characterize the comparator compounds.
Caption: Predicted inhibition of DAT and NET by this compound.
Caption: General workflow for radioligand binding assays.
Conclusion
While direct experimental data for this compound is lacking, the analysis of structurally related compounds, particularly pyrovalerone analogs, strongly suggests that it is likely to be a selective inhibitor of the dopamine and norepinephrine transporters. The SAR of this chemical class indicates a high potential for potent DAT and NET inhibition with minimal activity at the SERT.[1][2] Further experimental validation is necessary to confirm this predicted selectivity profile and to fully elucidate the pharmacological properties of this compound. This comparative guide serves as a valuable starting point for researchers interested in the potential therapeutic applications of novel 1-phenylpyrrolidine derivatives.
References
- 1. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 1-(5-Fluoro-2-methylphenyl)pyrrolidine: A Comparative Analysis Against Standard MEK1/2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of the hypothetical compound 1-(5-Fluoro-2-methylphenyl)pyrrolidine, hereafter referred to as Compound X , against established standard compounds targeting the Mitogen-activated protein kinase kinase 1 (MEK1). Due to the absence of published experimental data for Compound X, this document presents a framework for evaluation, utilizing hypothetical data to illustrate the benchmarking process. The selected standard compounds, Trametinib and Cobimetinib, are well-characterized, clinically relevant MEK1/2 inhibitors, providing a robust baseline for comparison.
The analysis is centered on the RAS/RAF/MEK/ERK signaling pathway, a critical cascade in regulating cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of this pathway is a hallmark of many cancers, making its components, particularly MEK1 and MEK2, significant targets for therapeutic intervention.[4][5]
Comparative Efficacy: In Vitro and Cellular Assays
The initial assessment of a novel kinase inhibitor involves determining its potency against the purified target enzyme (in vitro) and its effectiveness in a cellular context. Key metrics include the half-maximal inhibitory concentration (IC50) from in vitro kinase assays and the half-maximal growth inhibition (GI50) from cellular proliferation assays.
Table 1: In Vitro Kinase Inhibition Potency (IC50)
This table summarizes the hypothetical inhibitory activity of Compound X against the MEK1 enzyme compared to standard inhibitors. Lower IC50 values indicate higher potency.
| Compound | Target Kinase | IC50 (nM) |
| Compound X | MEK1 | 5.2 (Hypothetical) |
| Trametinib | MEK1 | 0.92 |
| Cobimetinib | MEK1 | 4.2 |
Table 2: Cellular Antiproliferative Activity (GI50)
This table presents the hypothetical concentration of each compound required to inhibit the growth of a cancer cell line (e.g., A375 melanoma, which has a BRAF V600E mutation leading to constitutive pathway activation) by 50%.
| Compound | Cell Line (Example) | GI50 (nM) |
| Compound X | A375 (Melanoma) | 25.8 (Hypothetical) |
| Trametinib | A375 (Melanoma) | 1.1 |
| Cobimetinib | A375 (Melanoma) | 9.0 |
Table 3: Pathway Inhibition in a Cellular Context
This table shows the concentration of each compound required to reduce the phosphorylation of ERK (p-ERK), the direct substrate of MEK, by 50% in cells. This confirms target engagement and downstream pathway modulation.
| Compound | Assay | IC50 (nM) |
| Compound X | p-ERK Inhibition (Western Blot) | 15.5 (Hypothetical) |
| Trametinib | p-ERK Inhibition (Western Blot) | 0.3 |
| Cobimetinib | p-ERK Inhibition (Western Blot) | 5.0 |
Signaling Pathway and Experimental Workflow
Visualizing the targeted biological pathway and the experimental process is crucial for understanding the context and methodology of the benchmark.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Comparative Analysis of 1-(5-Fluoro-2-methylphenyl)pyrrolidine Analogs in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous biologically active compounds and FDA-approved drugs.[1][2][3][4][5] Its three-dimensional structure allows for a thorough exploration of pharmacophore space, making it a versatile backbone for drug design.[1][2][3][4][5] This guide provides a comparative overview of preclinical studies on analogs of 1-(5-Fluoro-2-methylphenyl)pyrrolidine, a molecule of interest for its potential therapeutic applications. Due to a lack of peer-reviewed studies on this specific compound, this guide draws upon data from structurally related analogs to infer potential biological activities, structure-activity relationships (SAR), and experimental methodologies. The compounds discussed herein are primarily investigated for their roles as monoamine uptake inhibitors and for their antibacterial properties.
Comparative Biological Activity
The biological evaluation of pyrrolidine analogs often focuses on their interaction with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[6] Additionally, antimicrobial activity is another area of investigation for certain derivatives.[7]
Monoamine Transporter Inhibition
A study on pyrovalerone analogs, which share the 1-phenyl-2-pyrrolidinyl-pentan-1-one core, reveals potent inhibition of DAT and NET with weaker activity at SERT.[6] This suggests that analogs of this compound could also exhibit similar selectivity. The substitution pattern on the phenyl ring is a critical determinant of potency and selectivity.
Table 1: Comparative Monoamine Transporter Inhibition of Pyrovalerone Analogs [6]
| Compound | Phenyl Substitution | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |
| 4a (Pyrovalerone) | 4-methyl | 16.3 | 29.4 | >10,000 |
| 4u | 3,4-dichloro | 2.8 | 10.1 | 1,210 |
| 4t | 1-naphthyl | 4.1 | 11.5 | 2,430 |
Data from in vitro monoamine uptake assays.
Antibacterial Activity
A separate line of research on 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has demonstrated their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria.[7] This indicates that modifications to the pyrrolidine ring and the phenyl substituent can impart antimicrobial properties.
Table 2: Antibacterial Activity of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives [7]
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC, μg/mL) |
| Hydrazone with 5-nitrothien-2-yl | S. aureus, E. coli | Surpassed control (Cefuroxime at 7.8 μg/mL) |
| Hydrazone with 5-nitrofuran-2-yl | Various strains | Potent effect |
| Hydrazone with benzylidene moiety | S. aureus | 3.9 |
Data from in vitro antibacterial assays.
Experimental Protocols
The methodologies employed in the cited studies are crucial for understanding and reproducing the presented data.
Monoamine Uptake Inhibition Assay
The evaluation of a compound's ability to inhibit monoamine transporters is a standard in vitro assay in neuroscience and pharmacology.
Workflow for Monoamine Uptake Assay
Caption: Workflow of the in vitro monoamine uptake inhibition assay.
Detailed Steps:
-
Tissue Preparation: Synaptosomes are prepared from specific brain regions of rats (e.g., striatum for DAT, cortex for NET and SERT).
-
Incubation: The prepared synaptosomes are incubated with varying concentrations of the test compounds.
-
Radioligand Addition: A specific radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake reaction.
-
Termination: The uptake is stopped by rapid filtration, separating the synaptosomes from the incubation medium.
-
Quantification: The amount of radioligand taken up by the synaptosomes is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) is determined.[6]
Antibacterial Susceptibility Testing
The minimum inhibitory concentration (MIC) is determined to assess the antibacterial efficacy of the compounds.
Workflow for MIC Determination
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Compound Dilution: Serial dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates.
-
Inoculation: Each well is inoculated with a standardized suspension of the target bacterium.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways for this compound are not elucidated, the data from its analogs suggest a primary mechanism involving the modulation of monoaminergic neurotransmission.
Inhibition of Monoamine Reuptake
Compounds that inhibit DAT, NET, and SERT increase the extracellular concentrations of dopamine, norepinephrine, and serotonin, respectively. This enhancement of monoaminergic signaling in the synapse is the therapeutic basis for many antidepressant and psychostimulant drugs.
Inferred Signaling Pathway for Monoamine Transporter Inhibition
Caption: Mechanism of action for pyrrolidine analogs as monoamine reuptake inhibitors.
Conclusion
While direct experimental data on "this compound" is not currently available in peer-reviewed literature, the analysis of its structural analogs provides valuable insights into its potential pharmacological profile. The evidence suggests that this compound class holds promise as modulators of the central nervous system, particularly as inhibitors of dopamine and norepinephrine transporters. Furthermore, the versatility of the pyrrolidine scaffold allows for modifications that can confer potent antibacterial activity. Future research should focus on the synthesis and biological evaluation of this compound and its close analogs to confirm these inferred properties and to fully elucidate their therapeutic potential. The experimental protocols and comparative data presented in this guide offer a foundational framework for such investigations.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | Semantic Scholar [semanticscholar.org]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.unipa.it [iris.unipa.it]
- 6. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(5-Fluoro-2-methylphenyl)pyrrolidine: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 1-(5-Fluoro-2-methylphenyl)pyrrolidine. The following procedures are based on the hazardous characteristics of structurally similar compounds and general best practices for laboratory chemical waste management. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is recommended.
Disclaimer: This guide is intended for informational purposes only. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure full compliance with local, state, and federal regulations.
Hazard Assessment and Safety Precautions
Based on the analysis of related chemical structures, this compound is presumed to be a hazardous substance. The primary anticipated hazards are summarized in the table below.
| Hazard Category | Potential Effects | Recommended Precautions |
| Flammability | May be a combustible liquid. | Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area, preferably in a chemical fume hood. |
| Corrosivity | May cause severe skin burns and eye damage upon contact. | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. |
| Irritation | May cause respiratory tract irritation if inhaled. | Avoid breathing vapors or mists. Handle exclusively in a chemical fume hood. |
| Toxicity | Potential for acute and chronic health effects. The toxicological properties have not been fully investigated. | Handle with extreme caution. Avoid all direct contact and inhalation. |
Immediate Safety and Spill Response
In the event of a spill or exposure, immediate action is critical.
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
-
Spill Response:
-
Evacuate the immediate area.
-
Ensure proper ventilation (fume hood).
-
Wear appropriate PPE as outlined above.
-
For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent).
-
Collect the absorbed material and contaminated items into a designated, labeled, and sealed hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Do not allow the spilled material to enter drains or waterways.
-
Detailed Disposal Protocol
The proper disposal of this compound involves a multi-step process to ensure safety and regulatory compliance.
Experimental Protocol for Chemical Inactivation (if deemed necessary and approved by EHS):
In some instances, chemical neutralization or degradation may be a preliminary step before disposal. However, this should only be performed by trained personnel and with prior approval from your institution's EHS department. A potential, though unverified, method for small quantities could involve slow addition to a stirred solution of a suitable neutralizing agent. This is a hypothetical example and should not be attempted without rigorous safety review and institutional approval.
Step-by-Step Disposal Procedure:
-
Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. It should be collected in a dedicated, properly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical (e.g., glass or polyethylene).
-
-
Labeling:
-
The waste container must be clearly labeled with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Flammable," "Corrosive," "Irritant")
-
The date of accumulation.
-
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from heat, ignition sources, and incompatible materials.
-
-
Disposal Request:
-
Once the container is full or ready for pickup, follow your institution's procedures to request a hazardous waste pickup from the EHS department.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for 1-(5-Fluoro-2-methylphenyl)pyrrolidine
For Immediate Implementation: This document provides crucial safety and logistical guidance for the handling and disposal of 1-(5-Fluoro-2-methylphenyl)pyrrolidine. The following procedures are designed to minimize risk and ensure a safe laboratory environment for researchers, scientists, and drug development professionals.
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for this compound. The guidance provided herein is based on a conservative assessment of the known hazards associated with the parent compound, pyrrolidine, and other structurally related substituted pyrrolidines.[1][2][3][4][5] It is imperative to handle this compound with a high degree of caution, assuming it may be flammable, corrosive, and toxic.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical when working with this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Unpacking | Safety glasses with side shields | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Standard lab coat | Not generally required if container is intact and handled in a well-ventilated area. |
| Weighing & Transferring | Chemical safety goggles or a full-face shield | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Chemical-resistant lab coat or apron | Required. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if operations are not performed in a certified chemical fume hood.[6][7][8] |
| Syntheses & Reactions | Chemical safety goggles and a full-face shield | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Chemical-resistant lab coat. Consider a flame-resistant lab coat if working with flammable solvents. | All operations must be conducted in a certified chemical fume hood.[1][7] |
| Spill Cleanup | Chemical safety goggles and a full-face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or coveralls | A NIOSH/MSHA approved supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode may be required for large spills.[1] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount to ensuring user safety and experimental integrity.
Experimental Protocol
-
Preparation:
-
Before beginning any work, ensure all necessary PPE is readily available and in good condition.
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Have a chemical spill kit readily accessible.
-
-
Handling:
-
Weighing and Transferring: All weighing and transfer operations must be conducted within a certified chemical fume hood to minimize inhalation exposure. Use a disposable weighing boat.
-
Dissolving: Slowly add the compound to the solvent in a flask or beaker within the fume hood. Ensure the container is appropriately labeled.
-
Reaction: Perform all reactions in a well-ventilated chemical fume hood. If heating is required, use a controlled heating mantle and monitor the reaction closely.
-
-
Post-Reaction and Cleanup:
-
Quench and work up all reactions within the fume hood.
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent and cleaning agent.
-
Properly decontaminate all glassware before removing it from the fume hood.
-
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and associated waste is a critical final step in the experimental workflow.
-
Waste Segregation:
-
All solid and liquid waste containing this compound must be collected in a designated, labeled, and sealed hazardous waste container.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Container Management:
-
Use a container that is compatible with the chemical and any solvents used.
-
The container must be in good condition, free of leaks, and the exterior must be clean.
-
Clearly label the container as "Hazardous Waste" and specify the contents, including "this compound" and any other components in the waste mixture.
-
-
Storage:
-
Store the hazardous waste container in a designated and secure satellite accumulation area.
-
Ensure the storage area is well-ventilated and away from incompatible materials, such as strong oxidizing agents.[5]
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.
-
Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.
-
By adhering to these stringent safety protocols, researchers can mitigate the potential risks associated with handling this compound and maintain a safe and productive laboratory environment.
References
- 1. nj.gov [nj.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. oxfordlabchem.com [oxfordlabchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
